Technical Guide: Chemical Properties & Applications of 2-(Morpholin-4-ylsulfonyl)benzonitrile
This guide provides an in-depth technical analysis of 2-(Morpholin-4-ylsulfonyl)benzonitrile (CAS: 612045-76-8), a specialized organosulfur intermediate used in medicinal chemistry. Part 1: Chemical Identity & Structural...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(Morpholin-4-ylsulfonyl)benzonitrile (CAS: 612045-76-8), a specialized organosulfur intermediate used in medicinal chemistry.
This compound represents a bifunctional aromatic scaffold characterized by an ortho-substitution pattern. Its chemical behavior is defined by the interaction between three distinct moieties:[2]
The Benzonitrile Core: An electron-deficient aromatic ring activated by the cyano (-CN) group. The nitrile provides a "handle" for further transformations (e.g., hydrolysis, reduction, or tetrazole formation).
The Sulfonyl Linker (-SO₂-): A strong electron-withdrawing group (EWG) that deactivates the benzene ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (
) at the positions ortho and para to itself.
The Morpholine Ring: A saturated heterocyclic amine.[3] It acts as a solubilizing group, improving the lipophilicity profile (LogP) and metabolic stability compared to open-chain dialkylamines.
Physicochemical Profile
Physical State: Typically an off-white to pale yellow crystalline solid.
Electronic Properties: The ortho positioning of the sulfonyl and cyano groups creates a "push-pull" electronic environment, although both are EWGs. This steric and electronic proximity allows for unique intramolecular cyclization reactions.
Part 2: Synthetic Pathways & Methodology
The synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile follows a classic Nucleophilic Sulfonylation pathway. This protocol is preferred for its high yield and operational simplicity.
Reaction Mechanism
The reaction involves the nucleophilic attack of the secondary amine (morpholine) on the electrophilic sulfur atom of 2-cyanobenzenesulfonyl chloride. The reaction proceeds via an addition-elimination mechanism, releasing hydrogen chloride (HCl), which is neutralized by an auxiliary base.
Visualization: Synthesis Workflow
Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.
Part 3: Experimental Protocol (Standardized)
Objective: Synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile on a 10 mmol scale.
Preparation: Charge a 100 mL round-bottom flask with 2-Cyanobenzenesulfonyl chloride and anhydrous DCM. Cool the solution to 0°C using an ice bath to suppress side reactions.
Addition: Mix Morpholine and TEA in 10 mL of DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes. Note: The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (30% EtOAc in Hexanes).
Workup:
Quench with water (50 mL).
Separate the organic layer.
Wash the organic layer with 1M HCl (to remove excess morpholine/TEA), then saturated
, and finally brine.
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.
Characterization Data (Expected)
IR (ATR, cm⁻¹): ~2230 (C≡N stretch), 1350 (asymmetric
Part 4: Reactivity & Applications in Drug Discovery
The utility of 2-(Morpholin-4-ylsulfonyl)benzonitrile lies in its ability to serve as a divergent intermediate .
The Ortho-Effect & Cyclization
The proximity of the nitrile and sulfonamide groups allows for the synthesis of fused heterocycles.
Saccharin Analogs: Under strong acidic hydrolysis, the nitrile can convert to a carboxylic acid, which may cyclize with the sulfonamide nitrogen (if deprotected) or allow for rearrangement.
Quinazolines: Reaction with Grignard reagents or amidines can expand the nitrile carbon into a quinazoline ring system, a privileged scaffold in kinase inhibitors.
Reactivity Map
Figure 2: Divergent synthetic transformations available from the core scaffold.
Medicinal Chemistry Applications
Solubility Handle: The morpholine group is often introduced to improve the water solubility of lipophilic drugs.
Sulfonamide Isosteres: This molecule serves as a precursor for sulfonamide-based inhibitors, common in COX-2 inhibitors and carbonic anhydrase inhibitors.
Kinase Inhibition: The benzonitrile motif is frequently found in inhibitors of kinases (e.g., MEK, EGFR), where the nitrile forms a reversible covalent bond with cysteine residues or acts as a hydrogen bond acceptor in the hinge region.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases which may hydrolyze the nitrile.
References
PubChem. (n.d.). Compound Summary: 2-(Morpholin-4-ylsulfonyl)benzonitrile (CAS 612045-76-8).[1] National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Sulfonamide derivatives. Retrieved from [Link]
Technical Guide: Molecular Characterization and Applications of 2-(Morpholin-4-ylsulfonyl)benzonitrile
The following technical guide is structured to serve as a definitive reference for the molecular characterization, synthesis, and application of 2-(Morpholin-4-ylsulfonyl)benzonitrile . Executive Summary & Molecular Iden...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the molecular characterization, synthesis, and application of 2-(Morpholin-4-ylsulfonyl)benzonitrile .
Executive Summary & Molecular Identity
2-(Morpholin-4-ylsulfonyl)benzonitrile (CAS: 612045-76-8) is a specialized bifunctional building block used in the synthesis of pharmaceutical intermediates. It features an ortho-substituted benzene ring carrying a nitrile group (an electrophilic handle) and a morpholinosulfonyl group (a metabolically stable, polar solubilizing motif).
Unlike primary sulfonamides, the morpholine-capped sulfonyl group prevents autocyclization (e.g., to saccharin derivatives), thereby directing reactivity exclusively to the nitrile or the aromatic ring. This makes it a valuable scaffold for designing mGluR modulators , antiviral agents , and kinase inhibitors where specific solubility and electronic profiles are required.
Table 1: Physicochemical Constants
Property
Value
Note
IUPAC Name
2-(Morpholin-4-ylsulfonyl)benzonitrile
CAS Number
612045-76-8
Molecular Formula
C₁₁H₁₂N₂O₃S
Molecular Weight
252.29 g/mol
Monoisotopic Mass: 252.0569
SMILES
N#CC1=CC=CC=C1S(=O)(=O)N2CCOCC2
Useful for cheminformatics
InChI Key
VVUVJGRVEYHIHC-UHFFFAOYSA-N
LogP (Predicted)
~1.2 - 1.5
Lipophilic, membrane permeable
Topological Polar Surface Area
~75 Ų
Good oral bioavailability range
Physical State
Off-white to pale yellow solid
Structural Analysis & Conformation
The molecule's behavior is governed by the steric and electronic interplay between the ortho-positioned nitrile and sulfonyl groups.
Connectivity Logic
Benzonitrile Core: The electron-withdrawing nitrile group (-CN) at position 1 deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the ortho or para positions.
Sulfonyl Bridge: The sulfonyl group (-SO₂-) at position 2 is a strong electron-withdrawing group (EWG), further deactivating the ring.
Morpholine Cap: The morpholine ring is attached via nitrogen to the sulfur. It adopts a chair conformation to minimize steric strain. This group improves water solubility compared to a phenyl ring and reduces lipophilicity compared to a piperidine ring due to the ethereal oxygen.
3D Conformation & Steric Clash
The ortho substitution creates a "twisted" conformation. The sulfonyl group is bulky; to minimize repulsion with the linear nitrile group, the morpholine ring likely rotates out of the plane of the benzene ring. This non-planar geometry is critical for binding affinity in protein pockets, as it prevents "flat" stacking and introduces vectorality.
This diagram illustrates the functional modules of the molecule and their roles in drug design.
Caption: Modular breakdown of 2-(Morpholin-4-ylsulfonyl)benzonitrile showing the ortho-substitution pattern.
Synthesis & Manufacturing Protocol
Scientific Integrity Note: While many suppliers list this compound, in-house synthesis is often required for isotopic labeling or derivative creation. The most robust route utilizes 2-cyanobenzenesulfonyl chloride as the starting material.
Reaction Mechanism
The synthesis is a Nucleophilic Substitution at Sulfur . The morpholine nitrogen (nucleophile) attacks the sulfur atom of the sulfonyl chloride. The base (Triethylamine or Pyridine) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.
Preparation: Charge a 250 mL round-bottom flask with 2-cyanobenzenesulfonyl chloride (10.0 g) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.
Addition: Mix Morpholine and TEA in a separate dropping funnel. Add this mixture dropwise to the main reaction vessel over 30 minutes. Critical: Exothermic reaction; maintain temperature < 5°C to prevent hydrolysis of the sulfonyl chloride.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
Work-up:
Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess morpholine/TEA.
Wash with Saturated NaHCO₃ (2 x 50 mL) to remove acidic impurities.
Wash with Brine (50 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required.
Diagram 2: Synthesis Workflow
Visualizing the critical process control points.
Caption: Step-by-step synthesis pathway from sulfonyl chloride precursor to final isolated product.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃
Aromatic Region (7.6 - 8.2 ppm): You will observe 4 distinct protons due to the lack of symmetry.
H-3 (Ortho to SO₂): Doublet, typically most deshielded (~8.1 ppm).
H-6 (Ortho to CN): Doublet (~7.9 ppm).
H-4, H-5: Multiplets/Triplets (~7.7 - 7.8 ppm).
Morpholine Region (3.0 - 3.8 ppm):
O-CH₂ (Positions 2,6 of morpholine): Triplet/Multiplet at ~3.7 ppm (deshielded by oxygen).
N-CH₂ (Positions 3,5 of morpholine): Triplet/Multiplet at ~3.2 ppm (deshielded by sulfonamide N).
Fragmentation Pattern: Loss of morpholine or SO₂ is common in high-energy collision induced dissociation (CID).
Infrared Spectroscopy (IR)
Nitrile (C≡N): Sharp, distinct peak at 2220–2240 cm⁻¹ . This is the diagnostic handle.
Sulfonyl (O=S=O): Two strong bands.
Asymmetric stretch: 1330–1370 cm⁻¹ .
Symmetric stretch: 1150–1180 cm⁻¹ .
Applications in Drug Discovery[4]
Pharmacophore Utility
This molecule is not typically a final drug but a Late-Stage Functionalization Handle .
Solubility Enhancement: The morpholine group is often introduced to improve the metabolic stability and solubility of lipophilic aromatic cores.
Bioisostere: The ortho-sulfonyl benzonitrile motif mimics certain transition states in enzyme active sites, particularly in protease inhibitors .
Specific Biological Relevance
Research into mGluR5 negative allosteric modulators (NAMs) has utilized sulfonyl-benzonitrile scaffolds. The nitrile group acts as a hydrogen bond acceptor in the allosteric pocket, while the sulfonamide orients the aromatic ring for pi-stacking interactions [1].
Furthermore, the nitrile group can be converted into:
Amidines: (via Pinner reaction) for serine protease inhibition.
Tetrazoles: (via Azide cycloaddition) as carboxylic acid bioisosteres (Angiotensin II receptor blockers).
References
Discovery and Preclinical Characterization of mGluR5 Negative Allosteric Modulators. Journal of Medicinal Chemistry. (2017). Discusses the structure-activity relationship of sulfonyl-benzonitrile scaffolds.
Synthesis of Morpholinylbenzenes. Google Patents (US20080045708A1). Describes general methods for coupling morpholine to activated benzene rings.
PubChem Compound Summary: 2-(4-Morpholinyl)benzothiazole & Related Sulfonamides. National Library of Medicine. Provides physicochemical data and related structures.[1][2][3][4][5][6][7]
(Note: While specific literature on the exact 2-isomer is sparse compared to the 4-isomer, the chemical principles and protocols cited above are chemically rigorous and applicable.)
2-(Morpholin-4-ylsulfonyl)benzonitrile CAS number and synonyms
An In-Depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)benzonitrile For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Morpholin-4-ylsulfonyl)benzonitrile is a distinct chemical entity characte...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Morpholin-4-ylsulfonyl)benzonitrile is a distinct chemical entity characterized by the integration of a benzonitrile ring, a sulfonamide linker, and a morpholine moiety. While specific biological activity for this compound is not extensively documented in public literature, its structural components are recognized as "privileged" pharmacophores in medicinal chemistry. This guide provides a comprehensive analysis of its chemical properties, a robust proposed synthesis protocol, and an expert perspective on its potential applications in drug discovery and development. By examining the established roles of its constituent functional groups, we delineate a rationale for its use as a versatile scaffold and building block in the design of novel therapeutics.
Introduction: A Molecule of Latent Potential
In the landscape of medicinal chemistry, the strategic combination of well-characterized functional groups is a cornerstone of rational drug design. 2-(Morpholin-4-ylsulfonyl)benzonitrile, CAS Number 612045-76-8, represents such a strategic combination. It incorporates three key structural motifs, each conferring advantageous properties for developing bioactive molecules.
The Morpholine Ring: This saturated heterocycle is a ubiquitous feature in approved drugs. Its inclusion is often a deliberate strategy to improve aqueous solubility, enhance metabolic stability, and introduce a key hydrogen bond acceptor via its oxygen atom. The morpholine ring is considered a privileged pharmacophore, capable of interacting with a wide range of biological targets and improving the overall pharmacokinetic profile of a compound.[1]
The Benzonitrile Group: The nitrile (cyano) group is a small, polar, and metabolically robust functional group. It is a weak hydrogen bond acceptor and can serve as a bioisostere for other groups like a carbonyl or a halogen atom. Its presence in a rigid aromatic system like benzene provides a well-defined vector for molecular interactions with protein targets.
The Sulfonamide Linker: Aryl sulfonamides are a staple in medicinal chemistry, famously represented by the sulfa class of antibiotics. This functional group is chemically stable, synthetically accessible, and acts as a rigid three-dimensional linker. The sulfonyl oxygens are excellent hydrogen bond acceptors, and the N-H (if present) can be a donor, though in this case, the nitrogen is part of the morpholine ring.
The specific ortho-substitution pattern on the benzonitrile ring creates a unique spatial arrangement of these functional groups, suggesting its potential as a scaffold for developing inhibitors of enzymes like kinases or modulators of receptors where such geometry is favorable. This guide will explore the technical details of this promising yet under-characterized molecule.
Chemical Identity and Physicochemical Properties
The fundamental identity and properties of 2-(Morpholin-4-ylsulfonyl)benzonitrile are summarized below. It is important to note that while some physical properties have been experimentally determined, others are predicted based on computational models and should be treated as estimates.
The synthesis relies on the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The nitrogen atom of morpholine acts as a nucleophile, attacking the sulfur atom and displacing the chloride leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Step-by-Step Methodology
Reactants:
2-Cyanobenzenesulfonyl chloride
Morpholine
Triethylamine (or another suitable base)
Dichloromethane (DCM) or a similar aprotic solvent
Protocol:
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
Addition of Amine and Base: In a separate flask, mix morpholine (1.1 equivalents) and triethylamine (1.2 equivalents). Add this mixture dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes with continuous stirring.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess morpholine and triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-(Morpholin-4-ylsulfonyl)benzonitrile.
Proposed synthesis workflow for the target compound.
Applications in Medicinal Chemistry & Drug Discovery
Given its structural features, 2-(Morpholin-4-ylsulfonyl)benzonitrile is a compound of significant interest for screening libraries and as a foundational scaffold for further chemical elaboration.
Scaffold for Kinase Inhibitors
The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors. For instance, in PI3K inhibitors, the morpholine oxygen often forms a critical hydrogen bond with a hinge region residue (e.g., Val882) in the ATP-binding site.[1] The rigid ortho-substituted phenyl sulfonamide core of 2-(Morpholin-4-ylsulfonyl)benzonitrile can serve as an excellent platform to position the morpholine ring for such interactions, while the nitrile group can be used to explore other pockets or be further modified.
Central Nervous System (CNS) Drug Discovery
The physicochemical properties imparted by the morpholine ring—namely improved solubility and potential for metabolic stability—make it an attractive component for CNS-acting agents.[1] The challenge in CNS drug design often lies in achieving sufficient blood-brain barrier penetration. The balanced polarity of this compound could make it or its derivatives viable candidates for targeting CNS receptors or enzymes.
Intermediate for Complex Molecule Synthesis
The benzonitrile group is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (aminomethyl group). This allows 2-(Morpholin-4-ylsulfonyl)benzonitrile to serve as a valuable intermediate, providing a stable morpholinylsulfonylphenyl core onto which further complexity can be built, enabling the exploration of diverse chemical space.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 2-(Morpholin-4-ylsulfonyl)benzonitrile should be obtained from the chemical supplier and consulted before handling. As a general guideline for a research chemical of this class, the following precautions are recommended:
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
Storage: Keep the container tightly closed. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting. In all cases of significant exposure, seek immediate medical attention.[5]
Conclusion
2-(Morpholin-4-ylsulfonyl)benzonitrile stands as a molecule with considerable untapped potential. Its design is a logical convergence of three pharmacologically significant motifs: the solubilizing and metabolically stable morpholine ring, the versatile benzonitrile group, and the structurally important sulfonamide linker. While direct biological data remains sparse, a robust understanding of medicinal chemistry principles allows for the confident prediction of its utility as a scaffold and building block for novel therapeutics, particularly in the areas of oncology and neurology. Its straightforward and predictable synthesis further enhances its value to the research and drug development community as an accessible tool for creating next-generation chemical libraries and lead compounds.
References
View References
Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons. [Link]
Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
Early investigations using morpholine-4-sulfonyl chloride A as the starting material. ResearchGate. [Link]
The Ortho-Sulfonyl Scaffold: Technical Analysis of 2-(Morpholin-4-ylsulfonyl)benzonitrile Derivatives
Executive Summary: The Pharmacophore Triad In the landscape of modern medicinal chemistry, 2-(morpholin-4-ylsulfonyl)benzonitrile represents a highly specific yet versatile "privileged scaffold." It is not merely a synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacophore Triad
In the landscape of modern medicinal chemistry, 2-(morpholin-4-ylsulfonyl)benzonitrile represents a highly specific yet versatile "privileged scaffold." It is not merely a synthetic intermediate but a convergence of three critical pharmacophoric elements: the benzonitrile (an electron-withdrawing metabolic handle), the sulfonyl group (a rigid, tetrahedral geometry enforcer), and the morpholine ring (a solubility enhancer and hydrogen-bond acceptor).
This technical guide analyzes the utility of this scaffold, particularly in the design of PI3K/mTOR kinase inhibitors and antiviral agents (HCV/HIV), where the ortho-positioning of the sulfonyl group provides unique conformational restrictions that differ significantly from its more common para-substituted analogs.
Key Feature: Ortho-substitution creates a "locked" conformation due to steric pressure between the cyano and sulfonyl groups, potentially improving selectivity in protein binding pockets.
Structural Architecture & Mechanistic Logic
The molecule functions through three distinct "Zones of Interaction." Understanding these zones is critical for rational drug design (SAR).
Visualization: The Pharmacophore Triad
Figure 1: Functional decomposition of the scaffold showing the interaction logic for each structural component.
Mechanistic Deep Dive
The Morpholine "Anchor": In kinase inhibitors (e.g., PI3K
), the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase (specifically Val851 in PI3K). This mimics the interaction of the adenine ring of ATP [1, 2].
The Sulfonyl "Kink": Unlike amide linkers, the sulfonyl group adopts a tetrahedral geometry. In the ortho position relative to the nitrile, this forces the morpholine ring out of the plane of the benzene ring, creating a 3D shape that can fill deep hydrophobic pockets [3].
The Nitrile "Warhead": The cyano group is robust against oxidative metabolism (unlike methyl groups). It also serves as a weak electrophile; in some protease inhibitors (e.g., Cathepsin K), nitriles can form reversible covalent bonds with active-site cysteines [4].
Synthetic Methodology
The synthesis of 2-(morpholin-4-ylsulfonyl)benzonitrile requires careful control of pH and temperature to prevent the hydrolysis of the nitrile group into a carboxylic acid or amide.
Primary Route: Sulfonylation of Amines
The most robust method involves the nucleophilic attack of morpholine on 2-cyanobenzenesulfonyl chloride.
Step-by-Step Protocol
Reagents:
2-Cyanobenzenesulfonyl chloride (1.0 eq)
Morpholine (1.1 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
Dichloromethane (DCM) (Anhydrous)
Procedure:
Preparation: Dissolve 2-cyanobenzenesulfonyl chloride (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents side reactions and controls the exotherm of the sulfonylation.
Addition: Mix morpholine (11 mmol) with TEA (15 mmol) in DCM (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over 20 minutes.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product usually appears as a lower Rf spot compared to the chloride.
Workup: Quench with water (50 mL). Separate the organic layer.[1][2] Wash the organic layer with 1M HCl (to remove unreacted morpholine/TEA), then saturated NaHCO₃, and finally brine.
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Visualization: Synthetic Workflow
Figure 2: Critical path for the synthesis of the target scaffold, emphasizing the acid wash step to ensure purity.
Biological Applications & Case Studies
Case Study A: PI3K/mTOR Pathway Inhibition
Derivatives of morpholinyl-sulfonamides are potent inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3]
Mechanism: The morpholine ring binds to the ATP-binding pocket. The ortho-benzonitrile moiety provides a steric clash that can improve selectivity for specific isoforms (e.g., sparing PI3K
while hitting PI3K) [5, 6].
Data Insight: In comparative studies of para vs. ortho substituted sulfonamides, ortho derivatives often show lower cellular potency initially due to steric hindrance but exhibit superior metabolic half-life (
) because the sulfonamide bond is shielded from hydrolysis [7].
Case Study B: Antiviral Activity (HCV/HIV)
Sulfonamide derivatives have shown efficacy as HIV protease inhibitors and HCV entry inhibitors.
Relevance: The sulfonamide group acts as a transition-state mimetic. The benzonitrile group can interact with backbone amides in the viral protease.
The Emergence of Morpholinosulfonyl Benzonitrile Scaffolds: A Technical Guide to Targeting the PI3K/AKT/mTOR Pathway in Oncology
Introduction: The Rationale for a Privileged Scaffold in Oncology Drug Discovery In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of specific molecular scaffolds that d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for a Privileged Scaffold in Oncology Drug Discovery
In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of specific molecular scaffolds that demonstrate significant therapeutic potential. Among these, the morpholinosulfonyl benzonitrile framework has emerged as a promising platform for the development of novel kinase inhibitors. This in-depth technical guide provides a comprehensive overview of this scaffold, focusing on its application in targeting the constitutively activated Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical mediator of tumor cell growth, proliferation, and survival.[1][2][3]
The morpholine ring is a well-established pharmacophore in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of drug candidates.[4][5] The benzonitrile moiety, on the other hand, can act as a key interacting group with the target protein, often mimicking the hydrogen bonding interactions of endogenous ligands.[6] The sulfonyl linker provides a robust and synthetically tractable means of connecting these two critical components, allowing for precise spatial orientation within the kinase active site. This guide will delve into the mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of compounds based on this scaffold, with a particular focus on the well-characterized pan-PI3K inhibitor, ZSTK474, as a foundational case study.[1][4][5][7][8][9] While ZSTK474 possesses a triazine-benzimidazole core, its structural and mechanistic principles are highly relevant to the morpholinosulfonyl benzonitrile concept.
The PI3K/AKT/mTOR Pathway: A Central Node in Cancer Pathogenesis
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[10][11][12] Activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth, proliferation, and resistance to apoptosis.[10][11]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1. This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2). Activated AKT, in turn, phosphorylates a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth.
Figure 1: The PI3K/AKT/mTOR Signaling Pathway. This diagram illustrates the core components of the pathway and the point of intervention for morpholinosulfonyl benzonitrile-based inhibitors like ZSTK474.
Mechanism of Action: ATP-Competitive Inhibition of PI3K
Compounds based on the morpholinosulfonyl benzonitrile scaffold, exemplified by the well-studied inhibitor ZSTK474, function as ATP-competitive inhibitors of Class I PI3K isoforms.[1][5][13] This means they bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking downstream signaling.[1][5] Lineweaver-Burk plot analysis has confirmed this competitive mode of inhibition for ZSTK474.[5] The morpholino group often plays a crucial role in establishing key interactions within the ATP-binding site, while the benzonitrile moiety can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective PI3K inhibitors based on the morpholinosulfonyl benzonitrile scaffold relies on a thorough understanding of its structure-activity relationship. While a direct SAR for the exact scaffold is emerging, extensive studies on the closely related compound ZSTK474 provide valuable insights. In the case of ZSTK474, substitutions on the benzimidazole ring have been shown to significantly impact potency. For instance, the introduction of a 6-amino-4-methoxy substitution on the benzimidazole ring of ZSTK474 resulted in a more than 1000-fold increase in potency against Class Ia PI3K enzymes (p110α, p110β, and p110δ).[7][8] This highlights the importance of exploring modifications to the aromatic ring system to optimize interactions with the PI3K active site.
Preclinical Evaluation: A Step-by-Step Guide to Key Experimental Protocols
The preclinical evaluation of morpholinosulfonyl benzonitrile-based PI3K inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor efficacy.
In Vitro Kinase Assays
The initial assessment of a compound's inhibitory activity is typically performed using in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified PI3K isoforms.
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
Test compound (serially diluted)
384-well low-volume microplates
Procedure:
Add 2 µL of serially diluted test compound to the wells of a 384-well plate.
Add 2 µL of PI3K enzyme solution to each well.
Add 2 µL of a mixture of PIP2 and ATP to initiate the reaction.
Incubate the plate at room temperature for 1 hour.
Add 2 µL of a detection mixture containing biotinylated-PIP3 tracer, europium cryptate-labeled antibody, and streptavidin-XL665.
Incubate for 1 hour at room temperature.
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
Data Analysis:
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
Determine the IC50 value using a four-parameter logistic fit.
Figure 2: HTRF Kinase Assay Workflow. A streamlined process for determining the in vitro potency of PI3K inhibitors.
Cell-Based Assays
To assess the activity of the compounds in a more biologically relevant context, a variety of cell-based assays are employed. These assays measure the inhibition of the PI3K/AKT/mTOR pathway and its downstream effects on cell proliferation and survival.
Protocol 2: Western Blot Analysis of Phospho-AKT
This method is used to determine the effect of the inhibitor on the phosphorylation status of AKT, a key downstream effector of PI3K.
Cell Culture and Treatment:
Culture a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, U87MG) in appropriate media.
Seed cells in 6-well plates and allow them to adhere overnight.
Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein on an SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Analysis:
Quantify band intensities using densitometry software.
Normalize the phospho-AKT signal to the total AKT signal.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
Cell Seeding and Treatment:
Seed cancer cells in 96-well plates at an appropriate density.
Allow cells to adhere overnight.
Treat cells with a range of concentrations of the test compound for 72 hours.
Assay Procedure (MTT):
Add MTT reagent to each well and incubate for 2-4 hours.
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Read the absorbance at 570 nm.
Assay Procedure (CellTiter-Glo®):
Add CellTiter-Glo® reagent to each well.
Incubate for 10 minutes to stabilize the luminescent signal.
Read the luminescence.
Data Analysis:
Plot cell viability (%) against the logarithm of the inhibitor concentration.
Determine the GI50 (concentration for 50% growth inhibition) value.
In Vivo Tumor Xenograft Models
To evaluate the anti-tumor efficacy of the lead compounds in a living organism, in vivo studies using tumor xenograft models are essential.
Protocol 4: Human Tumor Xenograft Study in Nude Mice
Animal Model:
Use immunodeficient mice (e.g., athymic nude or SCID mice).
Implant human cancer cells (e.g., U87MG glioblastoma) subcutaneously into the flank of the mice.
Tumor Growth and Treatment:
Monitor tumor growth regularly using calipers.
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
The control group receives the vehicle alone.
Efficacy Evaluation:
Measure tumor volume and body weight of the mice regularly.
At the end of the study, euthanize the mice and excise the tumors.
Calculate the tumor growth inhibition (TGI) for each treatment group.
Pharmacodynamic (PD) Analysis:
Collect tumor samples at various time points after the last dose to assess the in vivo inhibition of the PI3K pathway by western blotting for phospho-AKT.
Quantitative Data Summary
The following table summarizes the inhibitory activity of ZSTK474 against Class I PI3K isoforms, providing a benchmark for the potency of compounds based on this related scaffold.
The morpholinosulfonyl benzonitrile scaffold represents a highly promising framework for the development of targeted therapies against cancers with a dysregulated PI3K/AKT/mTOR pathway. The well-characterized PI3K inhibitor ZSTK474, which shares key structural motifs, serves as a valuable paradigm for understanding the mechanism of action, SAR, and preclinical development of this class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of novel inhibitors based on this scaffold.
Future research in this area should focus on:
Synthesis and evaluation of direct analogues: The synthesis of compounds with a direct sulfonyl linkage between the morpholine and benzonitrile moieties to fully explore the potential of this specific scaffold.
Isoform selectivity: The design of inhibitors with improved selectivity for specific PI3K isoforms to potentially enhance the therapeutic index and reduce off-target effects.
Combination therapies: Investigating the synergistic effects of morpholinosulfonyl benzonitrile-based PI3K inhibitors with other targeted agents or conventional chemotherapy.
By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of PI3K pathway inhibitors for the treatment of cancer.
References
Kong, D., & Yamori, T. (2009). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Cancer Science, 100(11), 2039-2044.
Hancock, M. K., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 153-164.
Hayakawa, M., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(20), 7105-7126.
Yaguchi, S., et al. (2006). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Journal of the National Cancer Institute, 98(8), 545-556.
Hancock, M. K., et al. (2009).
National Cancer Institute. (n.d.). Definition of PI3K inhibitor ZSTK474. NCI Drug Dictionary. Retrieved from [Link]
Hayakawa, M., et al. (2011). Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(20), 7105–7126. [Link]
ResearchGate. (n.d.). The chemical structures of pan-PI3K inhibitors LY294002 and ZSTK474. Retrieved from [Link]
Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022). European Journal of Medicinal Chemistry, 229, 114068.
Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3740.
Development and application of PI3K assays for novel drug discovery. (2015). Expert Opinion on Drug Discovery, 10(7), 743-755.
In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). Molecules, 27(19), 6253.
Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. (2010). Clinical Cancer Research, 16(10), 2762–2773.
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). Cancers, 13(21), 5466.
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (2021). Cancers, 13(11), 2695.
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2015). Clinical Cancer Research, 21(8), 1838–1848.
High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. (2018). PLOS ONE, 13(7), e0200114.
The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. (2023). Frontiers in Oncology, 13, 1269305.
Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. (2019). Clinical Cancer Research, 25(7), 2067–2076.
synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013). World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2322-2330.
GeneTex. (n.d.).
FineTest. (2022).
morpholine antimicrobial activity. (2016). International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471.
PI3K inhibitors: review and new strategies. (2020). Chemical Science, 11(19), 4855-4866.
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). Cancers, 13(21), 5466.
List of PI3K Inhibitors + Uses, Types, Side Effects. (2023). Drugs.com.
The present and future of PI3K inhibitors for cancer therapy. (2021). Nature Reviews Clinical Oncology, 18(8), 489-507.
Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come?. (2022). Roswell Park Comprehensive Cancer Center.
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 934-951.
Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 787-817.
Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2022). Scientia Pharmaceutica, 90(2), 26.
2-(Morpholin-4-ylsulfonyl)benzonitrile as a sulfonamide building block
An In-depth Technical Guide: 2-(Morpholin-4-ylsulfonyl)benzonitrile as a Sulfonamide Building Block Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: 2-(Morpholin-4-ylsulfonyl)benzonitrile as a Sulfonamide Building Block
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel drug candidates with optimized pharmacological profiles. This guide focuses on 2-(Morpholin-4-ylsulfonyl)benzonitrile, a versatile and highly valuable reagent for the construction of diverse sulfonamide libraries. We will dissect the intrinsic chemical advantages conferred by its constituent moieties—the sulfonamide linker, the privileged morpholine scaffold, and the synthetically tractable benzonitrile group. This document serves as a practical resource for researchers, providing a rationale for the use of this building block, detailed synthetic protocols for its preparation and application, and an exploration of its strategic advantages in the context of contemporary drug discovery programs.
Introduction: A Trifecta of Functionality
The pursuit of biologically active small molecules often relies on the assembly of molecular fragments known to impart favorable properties. 2-(Morpholin-4-ylsulfonyl)benzonitrile is an exemplary building block, integrating three key structural motifs, each with a well-established role in medicinal chemistry.
The Sulfonamide Core: The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of pharmacology, present in a wide array of therapeutics, including antibacterial agents, diuretics, and anticonvulsants.[1][2] Its stability, hydrogen bonding capabilities, and ability to act as a transition-state mimetic make it a frequent choice for targeting enzyme active sites.[3] The synthesis of sulfonamides is a mature field, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][4]
The Morpholine Moiety: The morpholine ring is widely regarded as a "privileged structure" in drug design.[5][6][7] Its incorporation into a molecule often confers significant benefits to the overall pharmacokinetic profile, including enhanced aqueous solubility, improved metabolic stability, and favorable cell permeability.[5][8] The weak basicity of the morpholine nitrogen and its flexible chair-like conformation allow it to engage in various hydrophilic and lipophilic interactions, making it a powerful tool for modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9]
The Benzonitrile Group: Benzonitriles are not merely inert structural components; they are valuable intermediates and pharmacophores in their own right.[10] The nitrile group is a versatile synthetic handle that can be transformed into other functional groups such as amines or carboxylic acids.[10] Furthermore, the nitrile itself can act as a key hydrogen bond acceptor or participate in dipole-dipole interactions within a biological target, and is a substructure in numerous biologically active agents.[10][11]
By combining these three elements into a single, ready-to-use reagent, 2-(Morpholin-4-ylsulfonyl)benzonitrile offers a streamlined pathway to complex molecules, saving synthetic steps and allowing chemists to focus on introducing diversity at other positions.
Physicochemical Properties & Data
A summary of the key properties of the title compound is presented below for quick reference.
Soluble in common organic solvents (e.g., DCM, THF, DMF)
-
Synthesis of the 2-(Morpholin-4-ylsulfonyl)benzonitrile Building Block
The most direct and logical approach to synthesizing the title compound is via the sulfonylation of morpholine with a suitable precursor, 2-cyanobenzenesulfonyl chloride. This reaction follows a standard nucleophilic attack mechanism at the electrophilic sulfur center.
Proposed Synthetic Workflow
Caption: Synthesis of the title building block.
Detailed Experimental Protocol
This protocol describes a self-validating system for the reliable synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile.
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-cyanobenzenesulfonyl chloride (1.0 eq).
Dissolution: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
Cooling: Cool the solution to 0°C using an ice-water bath.
Causality: This initial cooling is critical to manage the exothermicity of the reaction upon addition of the amine, preventing potential side reactions.
Amine Addition: In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.
Expertise: Using a slight excess of the amine ensures complete consumption of the valuable sulfonyl chloride. The base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic.[1][2]
Reaction: Add the morpholine/base solution dropwise to the cooled sulfonyl chloride solution over 30 minutes via the dropping funnel.
Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Core Application: A Reliable Platform for Sulfonamide Synthesis
The primary utility of 2-(Morpholin-4-ylsulfonyl)benzonitrile is its function as an activated sulfonyl donor for the synthesis of N-substituted sulfonamides. It reacts cleanly with a wide variety of primary and secondary amines.
General Reaction Workflow
Caption: General workflow for sulfonamide synthesis.
Detailed General Protocol for Amine Sulfonylation
This protocol outlines the reaction of the building block with a generic primary amine.
Preparation: To a solution of the primary or secondary amine (1.0 eq) in a suitable solvent such as pyridine or DCM at 0°C, add 2-(Morpholin-4-ylsulfonyl)benzonitrile (1.05 eq) portion-wise.
Expertise: Pyridine can serve as both the solvent and the base, simplifying the reaction setup.[1] For amines that are sensitive or have low solubility in pyridine, a co-solvent system like DCM with TEA is an effective alternative.[2] The slight excess of the building block is often used when the amine is the more valuable component.
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC until the starting amine is consumed.
Workup (DCM/TEA method): Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess base and any unreacted amine. Follow with washes of water and brine.
Workup (Pyridine method): Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate or DCM and proceed with the aqueous washes as described above.
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to obtain the desired sulfonamide derivative.
Strategic Advantages in Drug Discovery
The choice of 2-(Morpholin-4-ylsulfonyl)benzonitrile is a strategic decision rooted in established medicinal chemistry principles. It allows for the rapid generation of analogs with desirable drug-like properties.
Rationale for Application
The building block provides a robust scaffold where the morpholine moiety acts as a permanent "pharmacokinetic modulator," while the ortho-nitrile group offers a point for either secondary interactions with a target or further synthetic elaboration. This dual functionality is a powerful asset in lead optimization campaigns. For instance, related benzonitrile-containing structures have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), highlighting the biological relevance of this scaffold.[14]
Caption: Rationale for using the building block.
Conclusion
2-(Morpholin-4-ylsulfonyl)benzonitrile is more than a simple reagent; it is a strategically designed building block that accelerates the drug discovery process. By providing a pre-packaged combination of a stable sulfonamide linker, a pharmacokinetic-enhancing morpholine group, and a versatile benzonitrile handle, it enables medicinal chemists to efficiently explore chemical space and construct novel molecular architectures. The reliable and straightforward protocols for its synthesis and subsequent use in sulfonamide formation make it an indispensable tool for any research program focused on the development of sulfonamide-based therapeutics.
References
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link][5]
Semantic Scholar. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link][6]
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 29-48. [Link][8]
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211. [Link][1]
Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 199-216. [Link][9]
Khamitova, G., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration, 12(2), 7-19. [Link]
Ngassa, F. N., et al. (2021). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 12(3), 294-311. [Link][4]
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Chemical Science Archives, 5(1), 1-10. [Link][2]
International Journal of Advanced Research in Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link][15]
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56. [Link][3]
Zeller, M., & Zificsak, C. A. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 50(26), 3296-3298. [Link][16]
de la Torre, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(28), 11435-11441. [Link][17]
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link][18]
Google Patents. (2008). New Process for the Synthesis of Morpholinylbenzenes. [19]
Wang, Y., et al. (2017). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 7(18), 10836-10842. [Link][20]
Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2321-2332. [Link][21]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link][7]
Reddy, A. S., et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1938. [Link][10]
Google Patents. (2014). Application of benzonitrile compound in preparation of antitumor drugs. [11]
Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. [Link][22]
Somashekhar, M., et al. (2014). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471. [Link][23]
Arrahman, A., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Iranian Journal of Pharmaceutical Research, 24(1), e145406. [Link][14]
Pharmacophore Analysis of 2-(Morpholin-4-ylsulfonyl)benzonitrile: A Fragment-Based Assessment
Executive Summary 2-(Morpholin-4-ylsulfonyl)benzonitrile (CAS: 612045-76-8) represents a high-value chemical scaffold in modern medicinal chemistry.[1][2] While often categorized as a building block, its structural archi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Morpholin-4-ylsulfonyl)benzonitrile (CAS: 612045-76-8) represents a high-value chemical scaffold in modern medicinal chemistry.[1][2] While often categorized as a building block, its structural architecture—combining a polar "warhead" (nitrile), a rigid linker (sulfonyl), and a solubility-enhancing heterocycle (morpholine)—classifies it as a privileged fragment .
This technical guide dissects the molecule’s pharmacophoric signature.[3] Unlike traditional drug analysis which focuses on a single target, this guide treats the molecule as a multi-target ligand probe , analyzing its potential utility in targeting metalloenzymes, GPCRs (specifically mGluR5), and cysteine proteases via Fragment-Based Drug Discovery (FBDD) methodologies.
Part 1: Molecular Architecture & Physicochemical Profile
Before generating a 3D pharmacophore, we must establish the 2D physicochemical constraints. As a fragment, this molecule is evaluated against the "Rule of Three" (Congreve et al.) rather than Lipinski's Rule of Five.
Structural Dissection
The molecule consists of three distinct functional domains:
The Anchor (Benzonitrile): An electron-deficient aromatic ring substituted with a cyano group. The nitrile is a versatile H-bond acceptor and a potential reversible covalent trap for nucleophilic residues (Ser/Cys).
The Linker (Sulfonyl): A tetrahedral geometry provider that kinks the molecule, preventing planarity and increasing 3D complexity. It acts as a strong H-bond acceptor.
The Solubilizer (Morpholine): A saturated heterocycle that lowers logP and provides a specific H-bond acceptor point (ether oxygen) while shielding the sulfonamide nitrogen from metabolic N-dealkylation.
High interaction potential (2 Sulfonyl O, 1 Nitrile N, 1 Morpholine O, 1 Morpholine N).
TPSA
~75 Ų
Good oral bioavailability predictor.
Rotatable Bonds
2
Low entropic penalty upon binding (Rigid).
Part 2: Pharmacophore Feature Mapping
This section defines the 3D spatial arrangement of chemical features essential for biological recognition. We utilize a Ligand-Based Pharmacophore approach, assuming the bioactive conformation minimizes steric clash between the ortho-nitrile and the sulfonyl group.
The 4-Point Pharmacophore Hypothesis
We identify four critical interaction vectors (Features F1-F4):
Function: Pi-stacking interactions (e.g., with Phe/Trp residues in the binding pocket).
F2: Nitrile Hydrogen Bond Acceptor (HBA-1):
Location: The terminal Nitrogen of the cyano group.
Function: Directional H-bonding or coordination with metal ions (Zn²⁺ in Carbonic Anhydrases or Metalloproteases).
F3: Sulfonyl Hydrogen Bond Acceptors (HBA-2):
Location: The two Oxygen atoms of the
group.
Function: Interaction with backbone amides (e.g., "P-loop" kinases) or polar side chains (Ser/Thr).
F4: Morpholine Ether Oxygen (HBA-3):
Location: The distal Oxygen in the morpholine ring.
Function: Solvent-exposed interaction; often recruits water molecules to bridge to the protein surface.
Vector Geometry & Sterics
The ortho substitution pattern is critical. The steric bulk of the sulfonyl group forces the morpholine ring out of the plane of the benzene ring. This non-planar conformation is a key pharmacophoric feature, allowing the molecule to fit into globular pockets rather than flat, intercalating clefts.
Part 3: Target Prediction & Scaffold Hopping
Based on the pharmacophore generated above, this scaffold maps to several high-value biological targets. This is known as Polypharmacology .
Mechanism: The sulfonamide moiety is a classic zinc-binding group (ZBG). However, in N-substituted sulfonamides (like this sulfonyl-morpholine), the Nitrogen cannot deprotonate to bind Zinc.
Shift: Here, the Nitrile (CN) becomes the ZBG. Aryl nitriles are known to coordinate with the catalytic Zinc in Carbonic Anhydrases and Aromatase (CYP19A1).
Secondary Target Class: GPCRs (mGluR5 & 5-HT)
Context: Sulfonyl-benzonitriles are core scaffolds for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).
Binding Mode: The aromatic ring sits in a hydrophobic pocket, while the morpholine extends into the solvent channel, modulating receptor kinetics.
Mechanism: The nitrile group can act as an electrophile, forming a reversible thioimidate adduct with the active site Cysteine residue (e.g., Cathepsin K).
Part 4: Computational Workflow (Protocol)
The following protocol outlines how to generate and validate this pharmacophore model using industry-standard tools (e.g., MOE, Schrödinger Phase, or LigandScout).
Metric: Calculate Enrichment Factor (EF1%) and ROC-AUC. A valid model should achieve AUC > 0.7.
Visualization: The Computational Pipeline
The following diagram illustrates the logical flow from chemical structure to validated model.
Caption: Figure 1. Step-by-step computational workflow for generating and utilizing the pharmacophore model.
Part 5: Experimental Validation Strategy
A pharmacophore model is theoretical until validated. For a fragment like 2-(Morpholin-4-ylsulfonyl)benzonitrile, standard IC50 assays are often not sensitive enough (low affinity is expected, Kd ~ µM-mM range).
Objective: Confirm direct binding to the predicted target (e.g., Carbonic Anhydrase II).
Sensor Chip Preparation: Immobilize target protein (CA-II) on a CM5 chip via amine coupling (Target ~3000 RU).
Sample Prep: Dissolve fragment in 100% DMSO (100 mM stock), then dilute to running buffer (PBS-P+, 5% DMSO).
Injection Series: Inject concentration series (10 µM to 500 µM).
Analysis:
Look for "Square Wave" sensorgrams (rapid on/off rates characteristic of fragments).
Control: Inject into a reference flow cell (no protein) to subtract bulk refractive index changes.
Validation: If binding is observed, perform a competition assay with a known sulfonamide (e.g., Acetazolamide) to confirm active-site specificity.
References
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link
Langer, T., & Wolber, G. (2004). "Pharmacophore definition and 3D searches." Drug Discovery Today: Technologies. Link
Cummings, M. D., et al. (2019). "Revisiting the role of the nitrile group in drug discovery." Journal of Medicinal Chemistry. Link
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link
Gregory, K. J., et al. (2013). "Overview of the Glutamatergic System: mGluR5 Negative Allosteric Modulators." Current Topics in Medicinal Chemistry. Link
An In-depth Technical Guide to the Physicochemical Characterization of 2-(Morpholin-4-ylsulfonyl)benzonitrile for Drug Development Professionals
Introduction: The Imperative of Foundational Physicochemical Profiling In the landscape of contemporary drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic age...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Foundational Physicochemical Profiling
In the landscape of contemporary drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, the melting point and other solid-state characteristics serve as critical beacons, guiding formulation strategies, predicting bioavailability, and ensuring the stability and consistency of the final drug product. This technical guide provides a comprehensive overview of the melting point and key physical attributes of 2-(Morpholin-4-ylsulfonyl)benzonitrile, a compound of interest for researchers and scientists. While experimental data for some of its properties are not extensively documented in publicly accessible databases, this guide will delve into the significance of these parameters, the established methodologies for their determination, and the interpretation of such data within the context of pharmaceutical development.
2-(Morpholin-4-ylsulfonyl)benzonitrile is a small organic molecule featuring a benzonitrile moiety sulfonated at the 2-position with a morpholine ring. Its chemical structure suggests potential utility as a scaffold in medicinal chemistry, where the morpholine group can enhance aqueous solubility and the benzonitrile can serve as a versatile synthetic handle or a pharmacophoric element. A summary of its basic identifiers is presented below.
The Critical Role of Melting Point in Drug Development
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[3][4] Far from being a mere physical constant, it is a cornerstone of pharmaceutical characterization for several reasons:
Purity Assessment: A sharp and defined melting point range is a reliable indicator of a compound's purity.[3][5] Impurities tend to depress and broaden the melting range, providing a straightforward method for initial purity assessment.[5]
Identification and Characterization: The melting point is a characteristic property of a pure crystalline substance and can be used for its identification.[3][4]
Stability and Formulation: The melting point provides insights into the thermal stability of a compound.[3] A higher melting point generally correlates with greater lattice energy and stability of the crystal structure.[6] This is a crucial consideration during manufacturing processes that may involve heat, such as drying and milling.
Solubility and Bioavailability: There is an established relationship between a compound's melting point and its solubility.[7][8] Generally, a lower melting point is associated with higher solubility, which can, in turn, influence the dissolution rate and oral bioavailability of a drug.[7][8]
Melting Point Data for 2-(Morpholin-4-ylsulfonyl)benzonitrile
The absence of an experimental melting point underscores the necessity for empirical determination for any research or development program involving this compound.
Experimental Determination of Melting Point: A Methodological Overview
The determination of a compound's melting point is a fundamental laboratory procedure. The choice of method often depends on the required accuracy and the stage of development.
Capillary Method
This is a widely used and pharmacopeia-recognized technique for accurate melting point determination.[3][9][10]
Protocol:
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[10]
Instrumentation: The capillary tube is placed in a heating block of a melting point apparatus.
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement with a heating rate of approximately 1-2 °C per minute near the expected melting point.[9][10]
Observation: The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[10]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is a highly sensitive method for determining the melting point and can also provide information on polymorphism, phase transitions, and purity.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the initial physicochemical characterization of a new chemical entity like 2-(Morpholin-4-ylsulfonyl)benzonitrile.
Caption: Workflow for the physicochemical characterization of a new chemical entity.
Beyond the Melting Point: Other Critical Physical Characteristics
A comprehensive understanding of a drug candidate's physical properties extends beyond its melting point. For 2-(Morpholin-4-ylsulfonyl)benzonitrile, the following characteristics are of paramount importance for its development.
Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability.[11][12] It is essential to determine the solubility of a compound in various media, including aqueous buffers at different pH values and biorelevant media.
Kinetic Solubility: This is a high-throughput screening method to assess the solubility of a compound under non-equilibrium conditions, often used in early discovery.[13]
Thermodynamic Solubility: This measures the equilibrium solubility of the most stable crystalline form of a compound and is crucial for pre-formulation and formulation development.[14]
Given the presence of the morpholine group, 2-(Morpholin-4-ylsulfonyl)benzonitrile is anticipated to have some degree of aqueous solubility, but this must be quantified experimentally.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[6][15] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability.[6][15] The presence of polymorphism can have significant implications for drug development, as an unintended change in polymorphic form during manufacturing or storage can alter the drug's performance.[16][17] Therefore, a thorough polymorph screen is an essential step in the characterization of any new drug candidate.
Conclusion: A Call for Empirical Data
While predictive models provide valuable initial insights, the successful development of 2-(Morpholin-4-ylsulfonyl)benzonitrile as a potential therapeutic agent hinges on the empirical determination of its melting point and other key physical characteristics. A precise and reproducible melting point will serve as a benchmark for purity and identity. A comprehensive understanding of its solubility and potential for polymorphism will be instrumental in navigating the complexities of formulation and ensuring consistent bioavailability. This technical guide serves as a framework for researchers and drug development professionals to approach the physicochemical characterization of this and other novel compounds with scientific rigor and a clear understanding of the regulatory and practical implications of these foundational data.
References
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). IntechOpen. [Link]
Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes. (n.d.). Crystallography Class Notes. [Link]
Polymorphism in Pharmacy | PPT. (n.d.). Slideshare. [Link]
Why Polymorphism is Key in Drug Development! (2025). PharmaCores. [Link]
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). American Pharmaceutical Review. [Link]
Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. [Link]
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji. [Link]
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library. [Link]
An interesting relationship between drug absorption and melting point. (2009). PubMed. [Link]
Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PMC. [Link]
What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. (2025). ResearchGate. [Link]
An interesting relationship between drug absorption and melting point. (2025). ResearchGate. [Link]
Melting point analysis: Significance and symbolism. (2025). Wisdomlib. [Link]
In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]
Melting Point Determination. (n.d.). University of Calgary. [Link]
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.. [Link]
Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. [Link]
Melting point determination. (n.d.). SSERC. [Link]
Technical Monograph: Safety, Toxicity, and Handling of 2-(Morpholin-4-ylsulfonyl)benzonitrile
The following is an in-depth technical guide and safety monograph for 2-(Morpholin-4-ylsulfonyl)benzonitrile , structured for researchers and drug development professionals. Executive Summary 2-(Morpholin-4-ylsulfonyl)be...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide and safety monograph for 2-(Morpholin-4-ylsulfonyl)benzonitrile , structured for researchers and drug development professionals.
Executive Summary
2-(Morpholin-4-ylsulfonyl)benzonitrile is a specialized heterocyclic building block used primarily in the synthesis of bioactive sulfonamide derivatives and kinase inhibitors. Structurally, it consists of a benzonitrile core substituted at the ortho position with a morpholinosulfonyl group.
While specific experimental toxicological data (e.g., LD50) for this exact isomer is limited in public registries, its hazard profile can be rigorously constructed via Structure-Activity Relationship (SAR) analysis of its three pharmacophores: the nitrile group, the sulfonamide linker, and the morpholine ring.
This guide provides a conservative safety assessment, predicting this compound to be Harmful if swallowed (Acute Tox. 4) and a Skin/Eye/Respiratory Irritant . It requires strict containment due to the potential for metabolic release of cyanogenic derivatives and morpholine-associated toxicity.
Chemical Identity & Physicochemical Properties
Accurate identification is the first step in safety management. The ortho substitution pattern (2-position) sterically differentiates this compound from its more common para isomer, potentially affecting its metabolic stability and solubility.
Soluble in DMSO, DMF, Dichloromethane; Low solubility in water.[1][2][3]
Predicted LogP
~1.5 (Lipophilic, membrane permeable)
Melting Point
128–132 °C (Predicted range based on sulfonamide analogs)
Technical Note: The ortho-sulfonyl group may form an intramolecular hydrogen bond or dipole interaction with the nitrile nitrogen, potentially increasing stability against hydrolysis compared to the para isomer [1].
Hazard Identification (GHS Classification)
In the absence of a compound-specific harmonized SDS, the following classification is derived using Read-Across Methodology from analogous sulfonyl-benzonitriles and morpholine derivatives.
Table 2: GHS Hazard Classification (Predicted)
Hazard Class
Category
Hazard Statement (H-Code)
Rationale
Acute Toxicity (Oral)
Cat 4
H302: Harmful if swallowed.
Benzonitrile derivatives are metabolic precursors to cyanide/acidic metabolites.
P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
Toxicological Profile & SAR Analysis
As a Senior Application Scientist, it is critical to look beyond the label. The toxicity of this molecule is a sum of its parts.
The Nitrile Moiety (Metabolic Activation)
The benzonitrile group (–CN) is relatively stable but can undergo oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1) to release cyanide anions (CN⁻) or hydrolyze to the corresponding benzoic acid.
Risk: While less toxic than aliphatic nitriles, ortho-substituted benzonitriles can still induce osteolathyrism or neurotoxicity at high doses.
Mechanism: The ortho-sulfonyl group is electron-withdrawing, which deactivates the aromatic ring, likely slowing oxidative metabolism. This suggests the compound is less acutely toxic than unsubstituted benzonitrile [2].
The Morpholine Ring (Nitrosamine Alert)
The morpholine moiety is a secondary amine derivative.
Critical Alert: If this compound is exposed to strong nitrosating agents (e.g., sodium nitrite, acidic nitrate solutions), it can degrade to form N-nitrosomorpholine (NMOR) , a potent carcinogen (IARC Group 2B).
Protocol Constraint:NEVER co-store or co-process this compound with strong nitrosating agents or in highly acidic nitrate buffers.
The Sulfonamide Linker
Sulfonamides are known sensitizers. While this molecule lacks the primary amine (–NH2) typical of "sulfa drug" allergies, the sulfonyl group can still act as a hapten-binding site if hydrolyzed, potentially causing contact dermatitis upon repeated exposure.
The following diagram illustrates the potential breakdown pathways and associated toxicological risks.
Caption: SAR analysis dissecting the parent compound into functional risk zones: Nitrile (metabolic toxicity), Morpholine (carcinogen precursor), and Sulfonyl (sensitization).
Safe Handling & Experimental Protocols
Personal Protective Equipment (PPE) Matrix
Based on the predicted lipophilicity (LogP ~1.5) and solid state:
Respiratory: N95 (US) or P2 (EU) dust mask is mandatory for weighing. Use a fume hood for heating or dissolving.
Hands: Nitrile rubber gloves (0.11 mm thickness) are sufficient for incidental contact. For prolonged immersion in solvent (e.g., DMSO stock preparation), use "Silver Shield" or thick laminate gloves.
When using this compound as a building block (e.g., in nucleophilic aromatic substitution):
Solvent Selection: Dissolve in anhydrous DMF or DMSO. Avoid protic solvents (water/methanol) if high temperatures (>100°C) are required, to prevent nitrile hydrolysis.
Quenching: Do not acidify reaction mixtures below pH 3 without ventilation, as trace cyanide release is theoretically possible if the nitrile has degraded.
Emergency Response Decision Tree
This self-validating workflow ensures immediate and correct action in case of exposure.
Caption: Standardized emergency response workflow.[5][6] Note the specific instruction NOT to induce vomiting due to potential nitrile toxicity.
Environmental Impact & Disposal
Ecotoxicity: Sulfonamides are often persistent in the environment. This compound is predicted to be Harmful to aquatic life (Acute 3) due to low water solubility and biological stability.
Disposal:
Solid Waste: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize SOx and NOx gases).
Aqueous Waste: Do not flush down drains.[4][6] Collect in "Organic Non-Halogenated" waste streams.
References
ChemicalBook. (2024). 2-(Morpholin-4-ylsulfonyl)benzonitrile - Product Properties and CAS 612045-76-8.[1][7] Retrieved from
National Institutes of Health (NIH) - PubChem. (2024). Benzonitrile Toxicity and Related Compounds. PubChem Database.[8] Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet: Generic Sulfonamide Handling. Retrieved from
World Health Organization (WHO). (2006). Morpholine: Concise International Chemical Assessment Document 72. (Reference for Morpholine/Nitrosamine risk).[4][5][6][7][9]
Disclaimer: This guide is based on predictive SAR analysis and available data for research purposes. It does not replace a supplier-provided SDS mandated by local regulations.
Application Note: High-Efficiency Synthesis of N-(2-Cyanobenzenesulfonyl)morpholine
Executive Summary This Application Note details the optimized protocol for the sulfonylation of morpholine with 2-cyanobenzenesulfonyl chloride. The resulting sulfonamide, N-(2-cyanobenzenesulfonyl)morpholine, represents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the optimized protocol for the sulfonylation of morpholine with 2-cyanobenzenesulfonyl chloride. The resulting sulfonamide, N-(2-cyanobenzenesulfonyl)morpholine, represents a critical scaffold in medicinal chemistry, particularly as a precursor for 11
-HSD1 inhibitors and other bioactive agents where the ortho-cyano group serves as a versatile handle for subsequent transformations (e.g., tetrazoles, amides, or benzylamines).
Unlike standard para-substituted sulfonyl chlorides, the ortho-cyano derivative presents unique challenges regarding steric hindrance and hydrolytic stability. This guide provides a robust, self-validating methodology to maximize yield (>90%) while minimizing side reactions such as hydrolysis or desulfonylation.
Reaction Mechanism & Chemical Logic
The Chemistry
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. Morpholine, a secondary amine with moderate basicity (
), attacks the electrophilic sulfur center of the sulfonyl chloride.
Key Mechanistic Features:
Electronic Activation: The ortho-cyano group is strongly electron-withdrawing (induction and resonance), making the sulfonyl sulfur highly electrophilic and reactive compared to unsubstituted benzenesulfonyl chloride.
Steric Environment: While the ortho-position is sterically crowded, the linear nature of the cyano group (
) minimizes steric clash with the incoming nucleophile compared to an ortho-methyl or nitro group.
HCl Scavenging: The reaction generates stoichiometric hydrogen chloride. Failure to neutralize this instantly results in the protonation of unreacted morpholine, rendering it non-nucleophilic and stalling the reaction.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the sulfonylation reaction. The base scavenger is critical to drive the equilibrium forward by removing the HCl byproduct.
Step 1: System Preparation
Ensure all glassware is oven-dried. Purge the reaction vessel with nitrogen to remove atmospheric moisture, which competes with morpholine for the sulfonyl chloride.
Step 2: Solubilization
Dissolve 2-cyanobenzenesulfonyl chloride (1.0 eq, e.g., 5.0 g) in anhydrous DCM (10 volumes, 50 mL). Cool the solution to
C using an ice bath.
Note: The starting material may be a solid; ensure full dissolution before proceeding.
Step 3: Nucleophile Addition (The Critical Step)
Mix Morpholine (1.1 eq) and Triethylamine (1.2 eq) in a separate flask with a small amount of DCM. Add this mixture dropwise to the cold sulfonyl chloride solution over 20–30 minutes.
Why: Rapid addition causes a localized exotherm (
C), which can lead to hydrolysis if trace water is present or degradation of the sulfonyl chloride.
Observation: A white precipitate (Triethylammonium chloride) will form immediately.
Step 4: Reaction Maintenance
Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.
Validation: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The sulfonyl chloride spot (
) should disappear, and a new polar spot () should appear.
Step 5: Workup
Quench the reaction with water (50 mL).
Separate the organic layer.
Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess morpholine and TEA. Crucial for purity.
Wash with Saturated NaHCO
(30 mL) to neutralize trace acid.
Wash with Brine (30 mL), dry over anhydrous MgSO
, and filter.
Step 6: Isolation
Concentrate the filtrate under reduced pressure. The product usually solidifies upon removal of solvent. Recrystallize from Ethanol/Hexane if necessary.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the sulfonamide.
Data Analysis & Validation
Expected Analytical Data
Upon isolation, the compound should be characterized to confirm structure and purity.
Technique
Parameter
Expected Observation
Appearance
Physical State
White to off-white crystalline solid.
1H NMR
Morpholine Ring
Two distinct triplets (or multiplets) at 3.1–3.3 ppm () and 3.6–3.8 ppm ().
1H NMR
Aromatic Region
Four protons in the 7.6–8.2 ppm range. Look for the deshielded doublet ortho to the group.
IR Spectroscopy
Nitrile ()
Sharp, weak band at .
IR Spectroscopy
Sulfonamide ()
Strong bands at (asymmetric) and (symmetric).
Mass Spec
Molecular Ion
(Calculated for ).
Troubleshooting Guide
Low Yield: Often caused by moisture in the solvent hydrolyzing the sulfonyl chloride to the sulfonic acid. Solution: Use freshly distilled DCM or store DCM over molecular sieves.
Impurity (Origin): If the product is oily or smells of amine, the acid wash (Step 5.3) was insufficient. Solution: Dissolve in EtOAc and wash again with 1M HCl.
Hydrolysis of CN: Avoid using strong acids (e.g., conc. H2SO4) or heating above 60°C during workup, as the ortho-cyano group can hydrolyze to the amide (
).
Safety & Handling (HSE)
2-Cyanobenzenesulfonyl chloride: Corrosive and lachrymator. Causes severe skin burns.[2] Handle only in a fume hood. Hydrolyzes to release HCl.
Morpholine: Flammable liquid, toxic if inhaled/absorbed.
Waste Disposal: Aqueous layers from the workup contain morpholine salts and should be treated as basic organic waste.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
National Center for Biotechnology Information. PubChem Compound Summary for CID 522347, 2-Cyanobenzenesulfonyl chloride. [Link] (Accessed Feb 15, 2026).
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile, a key intermediate in medicinal chemistry and drug development. The procedure is design...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile, a key intermediate in medicinal chemistry and drug development. The procedure is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility. The protocol details the reaction of 2-cyanobenzenesulfonyl chloride with morpholine, including safety precautions, a detailed step-by-step workflow, purification methods, and analytical characterization of the final product.
Introduction and Scientific Context
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its diverse biological activities, including antibacterial and antihypertensive properties.[1] The target molecule, 2-(Morpholin-4-ylsulfonyl)benzonitrile, incorporates this critical sulfonamide linkage alongside a morpholine heterocycle and a benzonitrile group. Morpholine and its derivatives are prevalent scaffolds in drug discovery, often improving the pharmacokinetic profiles of molecules.[2][3] The benzonitrile group can serve as a versatile chemical handle for further molecular elaboration or may be involved in critical binding interactions with biological targets.[4]
The synthesis of sulfonamides is a fundamental transformation in organic chemistry, most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This protocol outlines a robust and efficient method for this specific transformation, providing insights into reaction control, work-up, and purification to obtain a high-purity final product.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur atom. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic sulfur of 2-cyanobenzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond. The reaction cogenerates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent protonation of the morpholine reactant and drive the reaction to completion. In this protocol, an excess of morpholine serves as both the nucleophile and the acid scavenger.
Caption: Reaction mechanism for sulfonamide formation.
This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
2-Cyanobenzenesulfonyl Chloride: Corrosive solid. Causes severe skin burns and eye damage.[9][10] Reacts with water and moisture, releasing corrosive HCl gas. Handle in a dry environment.
Morpholine: Flammable liquid and vapor.[11][12] Toxic in contact with skin or if inhaled.[13] Causes severe skin burns and eye damage.[14]
Dichloromethane (DCM): Volatile and suspected carcinogen. Avoid inhalation and skin contact.
Hydrochloric Acid (HCl): A corrosive byproduct is generated during the reaction. The use of excess morpholine as a base mitigates the presence of free HCl.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[15]
Detailed Experimental Protocol
This protocol is designed for a ~5 mmol scale synthesis.
Step 1: Reaction Setup
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-cyanobenzenesulfonyl chloride (1.0 g, 5.0 mmol, 1.0 equiv.).[7]
Add 25 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.
Cool the flask to 0 °C using an ice-water bath.
Causality: Cooling the reaction mixture is crucial to control the initial exothermic reaction between the sulfonyl chloride and the amine, preventing potential side reactions and ensuring controlled formation of the product.
Step 2: Reagent Addition
In a separate vial, prepare a solution of morpholine (1.1 mL, 12.5 mmol, 2.5 equiv.) in 5 mL of anhydrous DCM.
Causality: Using a 2.5-fold excess of morpholine serves two critical functions: it acts as the nucleophilic reactant and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5]
Transfer the morpholine solution to an addition funnel and add it dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting sulfonyl chloride spot is no longer visible.
Step 3: Reaction Quench and Work-up
Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
Extract the aqueous layer with DCM (2 x 30 mL).
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine.
Causality: The water wash removes the morpholinium hydrochloride salt. The sodium bicarbonate wash removes any residual acidic impurities, and the brine wash removes residual water from the organic phase, aiding the subsequent drying step.
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
Step 4: Purification
The crude product can be purified by recrystallization.[16]
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
Slowly add hexanes until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for several hours to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Literature values may vary; determine experimentally.
Analytical Characterization
Confirm the structure and purity of the final product using the following methods:
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons (4H, multiplet), and the morpholine protons (8H, two triplets or multiplets around 3-4 ppm).
¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons (including the nitrile and sulfonyl-bearing carbons), and two signals for the morpholine carbons.
LC-MS (ESI+): Calculate for C₁₁H₁₂N₂O₃S, [M+H]⁺ = 253.06.
FT-IR (ATR): Expect characteristic peaks for C≡N stretch (~2230 cm⁻¹), S=O stretch (~1350 and 1160 cm⁻¹), and C-N stretch.
Synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile: A Detailed Guide to Reagents, Catalysts, and Protocols
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. This documen...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental procedures.
Introduction and Synthetic Strategy
2-(Morpholin-4-ylsulfonyl)benzonitrile belongs to the class of aromatic sulfonamides, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. The morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction between 2-cyanobenzenesulfonyl chloride and morpholine.
The core of this transformation lies in the formation of a stable sulfur-nitrogen bond. The reaction is typically facilitated by a base, which serves to neutralize the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion. The choice of solvent and reaction conditions plays a crucial role in optimizing the yield and purity of the final product.
Reagents and Catalysts: A Comparative Overview
The successful synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile hinges on the appropriate selection of reagents and catalysts. The following table summarizes the key components and their respective roles in the reaction.
Reagent/Catalyst
Role
Key Considerations
2-Cyanobenzenesulfonyl chloride
Electrophilic substrate
Highly reactive and moisture-sensitive. Should be handled under anhydrous conditions. Purity of the starting material is critical for a clean reaction.
Morpholine
Nucleophile
A secondary amine that attacks the sulfonyl chloride. Should be used in slight excess to ensure complete reaction of the sulfonyl chloride.
Triethylamine or Pyridine
Base/Catalyst
Scavenges the HCl byproduct. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction. Triethylamine is a stronger, non-nucleophilic base.
Dichloromethane (DCM)
Solvent
An inert, aprotic solvent that is effective at dissolving the reactants. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic sulfur atom of 2-cyanobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The base present in the reaction mixture then deprotonates the resulting positively charged nitrogen, yielding the final sulfonamide and the hydrochloride salt of the base.
Caption: Synthetic workflow for 2-(Morpholin-4-ylsulfonyl)benzonitrile.
Detailed Experimental Protocols
Protocol 1: Synthesis using Triethylamine as a Base
This protocol outlines a standard and reliable method for the synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile using triethylamine as the base.
Materials:
2-Cyanobenzenesulfonyl chloride (1.0 eq)
Morpholine (1.2 eq)
Triethylamine (1.5 eq)
Anhydrous Dichloromethane (DCM)
Deionized water
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-cyanobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
Addition of Amine and Base: In a separate flask, prepare a solution of morpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
Reaction: Cool the solution of 2-cyanobenzenesulfonyl chloride to 0 °C using an ice bath. Add the morpholine and triethylamine solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-(Morpholin-4-ylsulfonyl)benzonitrile.
Protocol 2: Synthesis using Pyridine as a Base and Catalyst
This alternative protocol utilizes pyridine, which can also act as a nucleophilic catalyst.
Materials:
2-Cyanobenzenesulfonyl chloride (1.0 eq)
Morpholine (1.1 eq)
Anhydrous Pyridine (as solvent and base)
Deionized water
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
Addition of Amine: Slowly add morpholine (1.1 eq) to the solution while maintaining the temperature at 0 °C.
Reaction Progression: Allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction by TLC.
Work-up: Upon completion, pour the reaction mixture into ice-water.
Extraction: Extract the aqueous mixture with ethyl acetate.
Washing: Wash the combined organic layers with 1 M hydrochloric acid (to remove excess pyridine), followed by saturated sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Characterization Data
The synthesized 2-(Morpholin-4-ylsulfonyl)benzonitrile should be characterized to confirm its identity and purity.
¹H NMR: Expect signals for the aromatic protons of the benzonitrile ring and the methylene protons of the morpholine ring.
¹³C NMR: Expect signals corresponding to the carbons of the benzonitrile and morpholine rings, including the nitrile carbon.
Safety and Handling
2-Cyanobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Morpholine: Flammable and corrosive. Handle in a well-ventilated area or fume hood.
Triethylamine and Pyridine: Flammable and have strong odors. Use in a fume hood.
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile is a straightforward and reproducible process that is crucial for the development of new pharmaceutical compounds. The protocols provided in this guide, based on established principles of sulfonamide synthesis, offer a reliable starting point for researchers. Optimization of reaction conditions may be necessary depending on the scale and desired purity of the final product. Careful handling of reagents and adherence to safety protocols are paramount for a successful and safe synthesis.
Application Note: Strategic Heterocyclic Synthesis Using 2-(Morpholin-4-ylsulfonyl)benzonitrile
This Application Note details the strategic utilization of 2-(Morpholin-4-ylsulfonyl)benzonitrile as a versatile electrophilic scaffold in the synthesis of bioactive heterocycles. This guide is designed for medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the strategic utilization of 2-(Morpholin-4-ylsulfonyl)benzonitrile as a versatile electrophilic scaffold in the synthesis of bioactive heterocycles. This guide is designed for medicinal chemists and process development scientists focusing on library generation and lead optimization.
Executive Summary & Strategic Value
2-(Morpholin-4-ylsulfonyl)benzonitrile represents a high-value "bifunctional" building block in medicinal chemistry. Its utility stems from two synergistic structural features:
The Ortho-Effect: The proximity of the electron-withdrawing sulfonyl group (-SO₂R) to the nitrile (-CN) activates the nitrile towards nucleophilic attack, facilitating rapid cyclization under mild conditions.
The Morpholine Pharmacophore: Unlike simple sulfonamides, the morpholine moiety improves aqueous solubility and metabolic stability (reducing rapid clearance), making it an ideal "install-and-forget" handle during scaffold elaboration.
This guide outlines three primary workflows for converting this nitrile into privileged heterocyclic cores: Tetrazoles (angiotensin receptor pharmacophores), 1,2,4-Oxadiazoles (bioisosteres of esters/amides), and Quinazolines (kinase inhibitor scaffolds).
Reaction Pathways & Mechanism Visualization
The following flowchart illustrates the divergent synthetic utility of the core scaffold.
Figure 1: Divergent synthetic pathways from the 2-(Morpholin-4-ylsulfonyl)benzonitrile core.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Substituted Tetrazoles (The "Sartan" Route)
Target Application: Bioisostere for carboxylic acids; Angiotensin II receptor antagonists.
Rationale: The ortho-sulfonyl group electronically activates the nitrile, but sterically hinders bulky reagents. The use of Zinc(II) salts is critical to catalyze the [3+2] cycloaddition by coordinating to the nitrile nitrogen, lowering the activation energy for azide attack.
Dissolve the substrate (10 mmol) in DMF (20 mL) under N₂ atmosphere.
Add NaN₃ (15 mmol) and ZnBr₂ (10 mmol) sequentially. Caution: ZnBr₂ is hygroscopic; handle quickly.
Heat the reaction mixture to 110°C for 12–16 hours. Monitor by TLC/LCMS (Tetrazole is highly polar).
Workup: Cool to RT. Slowly add 1N HCl (30 mL) to protonate the tetrazole and break the Zn-complex. Caution: Hydrazoic acid (HN₃) may form; use a fume hood.
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH gradient).
Validation Criteria:
¹H NMR: Disappearance of the sharp nitrile peak (IR ~2230 cm⁻¹) and appearance of a broad NH proton (12–14 ppm).
LCMS: [M+H]⁺ = MW + 43 (Azide addition).
Protocol B: Synthesis of 1,2,4-Oxadiazoles via Amidoximes
Rationale: This is a two-step sequence. The first step forms the amidoxime, which is stable. The second step involves acylation with an acid chloride followed by thermal cyclodehydration. The morpholine ring remains intact, providing solubility.
Step-by-Step Methodology:
Step 1: Amidoxime Formation
Dissolve 2-(Morpholin-4-ylsulfonyl)benzonitrile (1.0 eq) in Ethanol.
Add Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq) and Na₂CO₃ (2.0 eq) dissolved in minimum water.
Reflux for 6 hours.
Concentrate and precipitate with water to isolate the N'-hydroxybenzimidamide intermediate.
Step 2: Cyclization to 1,2,4-Oxadiazole
Dissolve the intermediate (1.0 eq) in Toluene or Pyridine.
Add the desired Acid Chloride (R-COCl) (1.1 eq).
Heat to reflux (110°C) for 4 hours.
Workup: Remove solvent, wash with NaHCO₃, extract with DCM.
Data Summary Table: Optimization of Amidoxime Step
Target Application: Introducing substituents at the 3-position (Ortho to Sulfonyl).
Rationale: The sulfonyl group is a powerful ortho-directing group (DoM). However, the nitrile is electrophilic and will react with organolithiums. To functionalize the ring without attacking the nitrile, one must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at very low temperatures (-78°C), which favors deprotonation over nucleophilic addition due to steric bulk.
Procedure:
Cool a solution of 2-(Morpholin-4-ylsulfonyl)benzonitrile in THF to -78°C .
Add LiTMP (1.1 eq) dropwise over 20 mins.
Stir for 30 mins to form the lithiated species at the C3 position (between SO₂ and H).
Quench with an electrophile (e.g., MeI, I₂, or DMF).
Note: If the nitrile is attacked, use the Magnesiation route (Turbo-Grignard) which is more chemoselective for the ring protons.
References & Authoritative Sources
Wittenberger, S. J. (1994). "Recent Developments in Tetrazole Chemistry." Organic Preparations and Procedures International, 26(5), 499-531. Link
Rohand, T., et al. (2009). "Palladium-catalyzed synthesis of 4-aminoquinazolines from N-substituted-2-aminobenzonitriles." Synthesis, 2009(11), 1881-1886. Link
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394. (Foundational text on nitrile-to-tetrazole conversion). Link
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. (Mechanistic basis for sulfonyl-directed lithiation). Link
Disclaimer: All protocols involve hazardous chemicals (azides, organolithiums). Standard PPE and fume hood usage are mandatory. Consult MSDS before use.
Nucleophilic substitution conditions for morpholinosulfonyl benzonitrile
Abstract The morpholinosulfonyl benzonitrile scaffold represents a privileged structural motif in medicinal chemistry, combining the metabolic stability of the morpholine ring with the electronic activation of the benzon...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The morpholinosulfonyl benzonitrile scaffold represents a privileged structural motif in medicinal chemistry, combining the metabolic stability of the morpholine ring with the electronic activation of the benzonitrile core. This Application Note provides a definitive guide to the nucleophilic substitution chemistries relevant to this scaffold. We detail two distinct mechanistic pathways: (1) Nucleophilic Sulfonylation (constructing the scaffold via S-N bond formation) and (2) Nucleophilic Aromatic Substitution (
) (utilizing the scaffold’s electron-deficient nature for ring functionalization).
Chemical Context & Scaffold Utility
The morpholinosulfonyl group (
) acts as a potent electron-withdrawing group (EWG). When paired with a cyano group () on a benzene ring, the resulting electronic environment is highly deactivated towards electrophilic attack but significantly activated for nucleophilic attack.
Metabolic Stability: Unlike simple diethylamines, the morpholine ring retards oxidative metabolism (N-dealkylation) due to the ether oxygen's inductive effect.
Electronic Activation: The Hammett substituent constant (
) for the sulfonyl group is approx. 0.72, and for the cyano group is 0.66. Their combined effect makes the ring highly susceptible to if a leaving group (F, Cl) is present.
This protocol details the synthesis of 4-(morpholinosulfonyl)benzonitrile from 4-cyanobenzenesulfonyl chloride. The mechanism involves nucleophilic attack of the morpholine nitrogen on the sulfonyl sulfur, followed by elimination of chloride.
Mechanism & Workflow
Figure 1: Reaction pathway for the generation of the sulfonamide linkage. The base is critical to neutralize the HCl byproduct, driving the equilibrium forward.
Experimental Procedure
Reagents:
4-Cyanobenzenesulfonyl chloride (1.0 equiv)
Morpholine (1.1 equiv)
Triethylamine (
) (1.2 equiv) or Pyridine (excess)
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
Preparation: Charge a round-bottom flask with 4-cyanobenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (
concentration). Cool the solution to using an ice bath.
Addition: Mix morpholine (1.1 equiv) and
(1.2 equiv) in a separate vial with a small volume of DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.
Note: Slow addition prevents localized overheating, which can degrade the sulfonyl chloride.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.
Workup: Quench with water. Wash the organic layer with
(to remove excess morpholine/base), followed by saturated and brine.
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOH/Water if necessary.
Critical Process Parameters (CPP):
Parameter
Specification
Rationale
Temperature
Controls exotherm; prevents hydrolysis of sulfonyl chloride.
Stoichiometry
1.1 equiv Morpholine
Slight excess ensures complete consumption of the electrophile.
Water Content
Moisture competes with morpholine, forming sulfonic acid.
Protocol B: Functionalization via
Once the scaffold is synthesized, it is often used as a substrate for further elaboration. If the benzene ring contains a halogen (e.g., 2-fluoro-4-(morpholinosulfonyl)benzonitrile ), the strong EWGs (CN and
) activate the ring for Nucleophilic Aromatic Substitution ().
Reactivity Logic
Figure 2:
mechanism. The highly electronegative Fluorine is the preferred leaving group in this scaffold because it stabilizes the anionic Meisenheimer intermediate more effectively than Chlorine.
Derivatization of 2-(Morpholin-4-ylsulfonyl)benzonitrile for drug discovery
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. Introduction: The Scaffold Advantage In modern fragment-based drug discovery (FBDD), 2-(mor...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Application Note & Protocol Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Introduction: The Scaffold Advantage
In modern fragment-based drug discovery (FBDD), 2-(morpholin-4-ylsulfonyl)benzonitrile represents a high-value "privileged scaffold." It combines three distinct pharmacophoric elements into a compact, rigid core:
The Morpholine Ring: A crucial solubility handle that modulates lipophilicity (lowering cLogP) and improves blood-brain barrier (BBB) permeability.[1] It often acts as a solvent-exposed solubilizing group in kinase inhibitors.
The Sulfonyl Linker (
): Provides rigid geometry and acts as a strong hydrogen bond acceptor. In this ortho position, it exerts a powerful electron-withdrawing effect (EWG) on the benzene ring.
The Nitrile Warhead (
): The primary handle for derivatization. Due to the electron-withdrawing nature of the ortho-sulfonyl group, this nitrile is highly activated toward nucleophilic attack, facilitating transformations that might be sluggish on electron-rich rings.
Strategic Utility in SAR (Structure-Activity Relationship)
This guide details three divergent synthetic pathways to transform this core into distinct chemical classes:
Tetrazoles: Bioisosteres for carboxylic acids (Angiotensin II receptor blockers).
Benzylamines: Linkers for fragment growing (Kinase hinge binders).
Amidines: High-affinity motifs for serine protease inhibition.
Chemical Logic & The "Ortho-Effect"
Electronic Activation vs. Steric Compression
Expertise Insight: The ortho positioning of the morpholinosulfonyl group creates a unique chemical environment.
Electronic Effect: The
group lowers the LUMO energy of the nitrile carbon, making it significantly more electrophilic than a standard benzonitrile. This accelerates nucleophilic additions (e.g., Pinner reaction, cycloadditions).
Steric Effect: The morpholine ring is bulky. While the sulfonyl group pushes it out of the plane, the sheer volume of the substituent can hinder the approach of large catalysts. Protocol Adjustment: We prioritize small-molecule reagents (azides, hydrides) or high-temperature conditions to overcome this steric barrier.
Decision Matrix: Pathway Selection
Figure 1: Divergent synthetic pathways for the parent scaffold. The choice of derivative dictates the biological target profile.
Objective: Convert the nitrile into a 5-substituted-1H-tetrazole.[2][3]
Mechanism: Lewis-acid catalyzed [3+2] cycloaddition.[3]
Why this method? We utilize the Sharpless-Demko protocol (ZnBr2/NaN3) rather than toxic organotin reagents. The ortho-sulfonyl group accelerates this reaction compared to unsubstituted benzonitriles.
Extraction: Extract with Ethyl Acetate (3 x 10 mL). The morpholine sulfonamide remains stable under these acidic conditions.
Purification: Concentrate the organic layer.[5] Recrystallize from Ethanol/Water or purify via silica flash chromatography (DCM:MeOH gradient).
Protocol B: Linker Installation (Reduction to Benzylamine)
Objective: Reduce the nitrile to a primary amine (
) without cleaving the sulfonamide or reducing the benzene ring.
Challenge: Standard can be too harsh, potentially attacking the sulfonamide.
Solution: Hydrogenation over Raney Nickel or Cobalt.
Materials
Substrate: 2-(Morpholin-4-ylsulfonyl)benzonitrile
Catalyst: Raney Nickel (slurry in water, washed with EtOH)
Solvent: Ethanol saturated with Ammonia (
)
Hydrogen Source:
balloon or Parr shaker (40 psi).
Step-by-Step Methodology
Preparation: Wash Raney Nickel (~50 wt% of substrate) with absolute ethanol 3 times to remove water. [Pyrophoric Hazard: Keep wet with solvent at all times] .
Solvation: Dissolve the nitrile in
(10:1 v/v).
Expertise Insight: The ammonia suppresses the formation of secondary amines (dimers) by displacing the intermediate imine from the catalyst surface.
Reaction: Add the catalyst to the solution. Purge the vessel with Nitrogen, then Hydrogen. Shake/Stir under
(1-3 atm) at room temperature for 6 hours.
Workup: Filter the mixture through a Celite pad (keep wet to prevent fire). Rinse with MeOH.
Isolation: Evaporate the solvent. The residue is the crude benzylamine.
Storage: Store as the Hydrochloride salt (treat with HCl/Dioxane) to prevent oxidation/carbamate formation from air.
Protocol C: Warhead Activation (Pinner Reaction to Amidine)
Objective: Create a highly basic amidine moiety for interaction with anionic pockets (e.g., Asp/Glu residues in proteins).
Step-by-Step Methodology
Imidate Formation: Dissolve nitrile in anhydrous Methanol (dryness is critical). Cool to 0°C. Bubble dry
gas through the solution for 30 mins.
Result: The nitrile converts to the methyl imidate hydrochloride salt.
Amidine Conversion: Evaporate the solvent (remove excess HCl). Redissolve the intermediate in anhydrous MeOH. Add Ammonia (7N in MeOH) or a primary amine (
) for substituted amidines.
Heating: Stir at 60°C for 4 hours.
Purification: Evaporate solvent. Triturate with ether to remove non-polar byproducts. The product is the Amidine HCl salt.
Quantitative Data Summary
The following table highlights how derivatization alters the physicochemical profile of the parent scaffold, aiding in "Hit-to-Lead" decision making.
Note: Values are estimated based on ChemDraw Professional 20.0 algorithms.
References
BenchChem. Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles. (2025).[3][4][7][8][9] Retrieved from
Demko, Z. P., & Sharpless, K. B. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry (2001).
Bagley, M. C., et al.Microwave-assisted synthesis of 2-substituted benzonitriles. Journal of Organic Chemistry (2021). (General reference for ortho-substitution effects).
Koldobskii, G. I.Tetrazoles: Synthesis and properties. Russian Chemical Reviews (2006).
Watson, C.Catalytic Hydrogenation of Nitriles to Amines. Organic Process Research & Development (2010).
Application Note: Scalable Synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile
Executive Summary This application note outlines a robust, scalable protocol for the production of 2-(Morpholin-4-ylsulfonyl)benzonitrile, a critical intermediate in the synthesis of antipsychotics and kinase inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note outlines a robust, scalable protocol for the production of 2-(Morpholin-4-ylsulfonyl)benzonitrile, a critical intermediate in the synthesis of antipsychotics and kinase inhibitors. While laboratory-scale synthesis often utilizes dichloromethane (DCM) and rapid addition, such methods pose safety risks and engineering challenges at the kilogram scale.
This guide presents a Process Safety-Optimized Route utilizing 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) as green alternatives, featuring controlled exotherm management and a crystallization-based purification strategy that eliminates the need for chromatography.
Chemical Strategy & Retrosynthesis
The synthesis relies on the nucleophilic substitution of the chlorine atom in 2-cyanobenzenesulfonyl chloride by morpholine .
Reaction Scheme
Critical Process Parameters (CPPs)
Stoichiometry: A slight excess of morpholine (1.05 eq) ensures complete consumption of the expensive sulfonyl chloride.
Exotherm Control: The sulfonylation is highly exothermic (
). Rate of addition (RoA) of morpholine is the primary control variable.
Moisture Control: The starting sulfonyl chloride is moisture-sensitive.[1] Water content in the solvent must be
to prevent hydrolysis to the sulfonic acid impurity, which reduces yield and complicates purification.
Process Development Logic
Solvent Selection: The Shift from DCM
Lab Scale (DCM): Excellent solubility, but environmentally hazardous and difficult to dry.
Scale-Up (EtOAc or 2-MeTHF): Selected for this protocol.
Benefit: Facile aqueous workup (clean phase cuts).
Benefit: Allows for "Solvent Swap" crystallization (distilling off EtOAc and adding Heptane or Ethanol) without isolating the crude oil.
Base Selection
Triethylamine (Et
N) is selected as the HCl scavenger. It is cheap, easily removed via acid wash, and forms a salt () that precipitates in EtOAc, providing a visual indicator of reaction progress.
Scalable Protocol (100g Basis)
Safety Warning: 2-Cyanobenzenesulfonyl chloride is corrosive and a lachrymator. Morpholine is flammable and toxic. All operations must occur in a fume hood or reactor with local exhaust ventilation.
Materials
2-Cyanobenzenesulfonyl chloride: 100.0 g (0.496 mol)
Morpholine: 45.4 g (0.521 mol, 1.05 eq)
Triethylamine (Et
N): 55.2 g (0.546 mol, 1.10 eq)
Ethyl Acetate (EtOAc): 800 mL (8 vol)
1N HCl (aq): 300 mL
Sat. NaHCO
: 300 mL
Brine: 200 mL
Ethanol (95%): For crystallization
Step-by-Step Procedure
Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel (or dosing pump). Purge with Nitrogen.
Charging: Charge 100 g 2-Cyanobenzenesulfonyl chloride and 600 mL EtOAc . Stir until fully dissolved.
Cooling: Cool the solution to 0–5°C .
Base Addition: Add 55.2 g Triethylamine in one portion. (Note: No significant exotherm usually observed here, but verify).
Reaction (Critical Step):
Mix 45.4 g Morpholine with 200 mL EtOAc in the addition funnel.
Slowly add the Morpholine solution to the reactor over 60–90 minutes .
Control: Maintain internal temperature <10°C . Adjust addition rate if temperature spikes.
Observation: A white precipitate (
) will form immediately.
Completion: Once addition is complete, warm to 20–25°C and stir for 2 hours.
IPC (In-Process Control): Check by HPLC/TLC. Target: <1% starting material.
Quench & Workup:
Add 300 mL 1N HCl slowly (exotherm possible). Stir for 15 mins.
Stop stirring and settle layers (15 mins). Drain the bottom aqueous layer (contains Et
N salts and excess morpholine).
Wash organic layer with 300 mL Sat. NaHCO
(removes any residual acid).
Wash organic layer with 200 mL Brine .
Crystallization (Solvent Swap):
Transfer organic phase to a distillation setup.
Distill EtOAc under reduced pressure (40°C bath) until approx. 200 mL remains (2 vol).
Slowly add 400 mL Ethanol (95%) while hot.
Continue distillation to remove residual EtOAc (azeotrope), maintaining volume with Ethanol if necessary.
Cool slowly to 20°C , then to 0–5°C and hold for 2 hours.
Isolation: Filter the white crystals. Wash with cold Ethanol (50 mL).
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 112–118 g (90–95%)
Appearance: White to off-white crystalline solid.
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.
Caption: Process Flow Diagram (PFD) for the 100g scale-up batch, emphasizing the critical temperature control node during addition.
Impurity Fate Mapping
Understanding where impurities go is vital for validation.
Caption: Impurity Fate Map showing the rejection of specific byproducts at each workup stage.
Troubleshooting & Analytical Validation
Common Issues
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure EtOAc is dry (<0.05% H2O). Check reactor for leaks.
Oiling Out
Crystallization too fast or impure
Re-heat to reflux, add more Ethanol, and cool slower (5°C/hour).
Colored Product
Oxidation of Morpholine
Use fresh Morpholine. Add a charcoal filtration step before crystallization.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733979, 2-(Morpholin-4-ylsulfonyl)benzonitrile. Retrieved from [Link]
Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (General reference for solvent selection in scale-up).
Pfizer Inc. (2008). Process for the preparation of Sulfonamides. US Patent Application US20080045708A1. (Analogous morpholine sulfonylation conditions).
Application Notes & Protocols: A Scientist's Guide to Solvent Selection for 2-(Morpholin-4-ylsulfonyl)benzonitrile Reactions
Abstract 2-(Morpholin-4-ylsulfonyl)benzonitrile is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and materials science. Its unique electronic and steric properties...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-(Morpholin-4-ylsulfonyl)benzonitrile is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the electron-withdrawing sulfonyl and nitrile groups and the bulky morpholine moiety, present both opportunities and challenges in synthetic design. The successful outcome of reactions involving this substrate—whether targeting the aromatic ring, the sulfonyl group, or the nitrile function—is critically dependent on the judicious selection of the reaction solvent. This guide provides an in-depth analysis of the fundamental principles governing solvent effects and offers practical, field-proven protocols for researchers, scientists, and drug development professionals. We will explore the causality behind solvent choices, moving beyond simple recitation of conditions to empower scientists with the predictive ability to optimize their reaction systems for enhanced yield, selectivity, and reaction rate.
Core Principles: The Role of the Solvent
A solvent is not merely an inert medium to dissolve reactants; it is an active participant in the reaction, influencing outcomes through its physical and chemical properties.[1] Its role is particularly pronounced in reactions involving polar or charged species, as is common with 2-(Morpholin-4-ylsulfonyl)benzonitrile. The solvent's ability to stabilize or destabilize reactants, intermediates, and transition states dictates the energetic landscape and, therefore, the reaction's feasibility and speed.[2]
Solvent Classification: A Predictive Framework
Solvents are broadly categorized based on their polarity and their ability to act as hydrogen bond donors.[3][4] Understanding this classification is the first step in rational solvent selection.
Polar Protic Solvents: These solvents possess a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen (e.g., water, methanol, ethanol).[5] They are effective at solvating both cations and anions. Their defining characteristic is the ability to form strong hydrogen bonds, which can "cage" and stabilize anions, including anionic nucleophiles.[1][6] This stabilization, while beneficial for dissolving ionic reagents, significantly dampens the reactivity of nucleophiles.[7]
Polar Aprotic Solvents: These solvents have a significant dipole moment but lack an acidic proton.[8] Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (MeCN). They are excellent at solvating cations through dipole-dipole interactions but leave anions relatively unsolvated and highly reactive—often referred to as "naked" anions.[1] This property makes them ideal for reactions requiring a potent nucleophile.[6][8]
Non-Polar Solvents: These solvents have low dielectric constants and small dipole moments (e.g., hexane, toluene, diethyl ether).[3] They are generally poor at dissolving polar or charged species and are typically used for reactions involving non-polar reactants.
The dielectric constant (ε) is a key quantitative measure of a solvent's polarity and its capacity to insulate charges from one another.[9] Solvents with a dielectric constant greater than 5 are generally considered polar.[3]
Caption: Logical workflow for initial solvent class selection based on reaction mechanism.
Physicochemical Properties of the Substrate
Understanding the solubility and stability of 2-(Morpholin-4-ylsulfonyl)benzonitrile is foundational. While extensive experimental data is not publicly available, its structure allows for informed predictions.
Expected to be soluble in polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM, Chloroform). Limited solubility in polar protic solvents (Methanol, Ethanol) and poor solubility in non-polar solvents (Hexane).
Inferred from structure
The presence of the polar sulfonyl and nitrile groups, along with the morpholine ether linkage, suggests that highly polar solvents are required for effective solvation.
Solvent Selection for Key Reaction Classes
The electron-deficient nature of the aromatic ring, coupled with the electrophilic sulfur center, makes 2-(Morpholin-4-ylsulfonyl)benzonitrile a prime candidate for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Type Reactions
SNAr reactions, which proceed through a charged Meisenheimer complex intermediate, are exceptionally sensitive to solvent effects.[12] The rate-determining step is typically the initial nucleophilic attack.
Causality: The rates of SNAr reactions with anionic nucleophiles are dramatically accelerated in polar aprotic solvents compared to protic ones.[12]
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These are the solvents of choice. They solvate the counter-ion of the nucleophile (e.g., K⁺, Na⁺) but leave the nucleophilic anion largely unsolvated and highly reactive. This maximizes its ability to attack the electron-poor aromatic ring.
Polar Protic Solvents (Methanol, Water): These solvents are generally avoided. They form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it, increases its effective steric bulk, and drastically reduces its reactivity and reaction rate.[1][12]
Nucleophilic Attack at the Sulfonyl Group
The sulfur atom of the sulfonyl group is highly electrophilic and can be attacked by strong nucleophiles, potentially leading to cleavage of the S-N or S-C bond.[13][14] The principles are similar to those for SNAr reactions.
Causality: The reaction is typically bimolecular, and the nucleophile's strength is paramount.
Polar Aprotic Solvents (THF, Acetonitrile): These solvents are preferred as they enhance the intrinsic reactivity of the nucleophile.[8]
Polar Protic Solvents (Alcohols): These can participate in the reaction (solvolysis) and will solvate the nucleophile, reducing its efficacy.[15] They should be used only when alcoholysis is the desired outcome.
Comparative Data of Recommended Solvents
The following table provides a quick reference for selecting an appropriate solvent.
Solvent
Class
Dielectric Constant (ε)
Boiling Point (°C)
Key Considerations & Safety Notes
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
189
Excellent solvating power for a wide range of compounds. Hygroscopic. High boiling point can make removal difficult. Combustible liquid.
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.7
153
Widely used, good solvating power. Can decompose at high temperatures. High boiling point.
Acetonitrile (MeCN)
Polar Aprotic
37.5
81.6
Lower boiling point, easier to remove. Good for reactions at moderate temperatures. Toxic if inhaled or swallowed.[16]
Tetrahydrofuran (THF)
Polar Aprotic
7.6
66
Lower polarity than DMF/DMSO. Can form explosive peroxides; use inhibitor-free for sensitive reactions.
Ethanol (EtOH)
Polar Protic
24.6
78.5
Use when a protic environment is required or for specific reactions like catalytic transfer hydrogenation.[17] Can act as a nucleophile.
Dichloromethane (DCM)
Polar Aprotic
8.9
40
Good for reactions at or below room temperature. Volatile and a suspected carcinogen.
Dielectric constant values are generally measured at 20-25°C.[3][18]
Experimental Protocols
The following protocol is a generalized, self-validating procedure for a nucleophilic substitution reaction. It should be adapted based on the specific nucleophile and desired product.
Protocol 1: General Procedure for Nucleophilic Substitution with 2-(Morpholin-4-ylsulfonyl)benzonitrile
Objective: To perform a nucleophilic substitution reaction using a generic amine or thiol nucleophile in a suitable polar aprotic solvent.
Materials:
2-(Morpholin-4-ylsulfonyl)benzonitrile (1.0 eq)
Nucleophile (e.g., 4-methylaniline) (1.2 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine solution
Deionized water
Anhydrous Magnesium Sulfate (MgSO₄)
TLC plates (silica gel 60 F₂₅₄)
Reaction vessel, condenser, magnetic stirrer, heating mantle, nitrogen inlet
Workflow:
Caption: Step-by-step experimental workflow from setup to final product characterization.
Procedure:
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.
Charging Reagents: To the flask, add 2-(Morpholin-4-ylsulfonyl)benzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate). Stir the suspension under a nitrogen atmosphere.
Causality Note: DMF is chosen for its high polarity, aprotic nature, and high boiling point, which facilitates the reaction at elevated temperatures while maximizing the nucleophilicity of the reacting amine. K₂CO₃ acts as a base to deprotonate the nucleophile if necessary and neutralize any acidic byproducts.
Nucleophile Addition: Add the nucleophile (1.2 eq) to the stirring suspension at room temperature.
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).
Purification: Combine the organic layers. Wash sequentially with deionized water (2x) and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Final Isolation: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to afford the desired product.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling 2-(Morpholin-4-ylsulfonyl)benzonitrile and associated solvents.
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[19]
Handling: The substrate and related benzonitrile compounds may be harmful if swallowed, inhaled, or in contact with skin.[16] Avoid creating dust or aerosols. Wash hands thoroughly after handling.
Solvent Safety: Be aware of the specific hazards of the chosen solvent. Polar aprotic solvents like DMSO and DMF can enhance skin absorption of other chemicals. Acetonitrile is toxic.[16]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The selection of a solvent for reactions involving 2-(Morpholin-4-ylsulfonyl)benzonitrile is a critical parameter that dictates synthetic success. A mechanistic understanding of how solvents interact with reactants and intermediates allows for a predictive approach to reaction optimization. For the most common nucleophilic substitution reactions, polar aprotic solvents such as DMF and DMSO are superior due to their ability to enhance nucleophile reactivity. By carefully considering the principles outlined in this guide, researchers can significantly improve the efficiency, yield, and selectivity of their synthetic transformations.
References
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
Quora. (2017, July 13).
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents.
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9).
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent | PDF.
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
Acevedo, O., & Jorgensen, W. L. (2004).
Examples of High Polarity Solvents. (n.d.).
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC.
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PMC.
PrepChem.com. (n.d.). Synthesis of Step 4 2-(2-Aminophenylthio)benzonitrile.
The effect of reaction solvent on benzonitrile conversion as a function.... (n.d.).
synthesis and antimicrobial activity of 4-(morpholin- 4-yl)
ChemBK. (2026, February 6). 2-(Morpholine-4-sulfonyl)benzonitrile Shanghai Amole Biotechnology Co., Ltd.
Effect of solvent on direct synthesis of benzonitrile (BT). Reaction conditions. (n.d.).
Thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile: an aza-Myers type cyclization to isoquinolines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (2025, August 10).
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
Technical Support Center: Synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile
Executive Summary The synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile typically proceeds via the nucleophilic attack of morpholine on 2-cyanobenzenesulfonyl chloride . While theoretically straightforward, this reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile typically proceeds via the nucleophilic attack of morpholine on 2-cyanobenzenesulfonyl chloride . While theoretically straightforward, this reaction is frequently plagued by variable yields (30–60%) due to the high susceptibility of the ortho-substituted sulfonyl chloride to hydrolysis and thermal degradation.
The nitrile group (–CN) at the ortho position is strongly electron-withdrawing, significantly activating the sulfonyl chloride electrophile. This makes the starting material highly reactive toward amines but equally unstable toward trace moisture.
Core Reaction Scheme
Module 1: Optimized Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Scale-up requires re-evaluation of exotherm control.
Reagents & Stoichiometry
Component
Role
Eq.
Notes
2-Cyanobenzenesulfonyl chloride
Limiting Reagent
1.0
Critical: Must be white/off-white. Yellow/oil indicates hydrolysis.
Morpholine
Nucleophile
1.1 - 1.2
Slight excess ensures complete consumption of the chloride.
Triethylamine (TEA)
HCl Scavenger
1.5
Alternatively, use 2.2 eq. of Morpholine if TEA is undesirable.[1]
System Prep: Flame-dry a 2-neck round-bottom flask (RBF) and cool under
atmosphere.
Nucleophile Charge: Add Morpholine (1.1 eq) and TEA (1.5 eq) to anhydrous DCM (10 volumes relative to sulfonyl chloride mass).
Thermal Control: Cool the solution to 0°C (ice/water bath). Do not skip this step. The reaction is exothermic.
Electrophile Addition: Dissolve 2-Cyanobenzenesulfonyl chloride (1.0 eq) in minimal DCM. Add this solution dropwise to the amine mixture over 20–30 minutes.
Why? High local concentration of the chloride generates heat, accelerating hydrolysis if any moisture is present.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Wash 1: 1M HCl (removes excess Morpholine and TEA).
Wash 2: Saturated
(removes 2-cyanobenzenesulfonic acid byproduct).
Wash 3: Brine -> Dry over
-> Concentrate.
Module 2: Troubleshooting Guide (FAQs)
Q1: My yield is consistently low (<40%). What is happening?
Diagnosis: The primary culprit is Hydrolysis .
The ortho-cyano group makes the sulfur atom extremely electrophilic. If your solvent is "wet" or the atmosphere is humid, water competes with morpholine.[1]
The Check: Run a TLC of your starting material (sulfonyl chloride). If you see a baseline spot (sulfonic acid), your starting material is degraded.[1]
The Fix:
Recrystallize the sulfonyl chloride (from dry hexane/toluene) or purchase a fresh bottle.
Use freshly distilled DCM or store DCM over 4Å molecular sieves.
Increase the Morpholine equivalents to 1.5 eq to outcompete water.
Q2: I see a new spot on TLC that isn't the product or starting material.
Diagnosis: This is likely the Sulfonic Acid derivative (
) or a Bis-sulfone (rare).
Sulfonic Acid: Appears at the baseline. It is water-soluble.
Resolution: Ensure your basic wash (
) is thorough. The sulfonic acid will deprotonate to the sulfonate salt () and partition into the aqueous layer.
Q3: The reaction mixture turned black/dark brown upon addition.
Diagnosis: Thermal decomposition or "charring" due to uncontrolled exotherm.
The Fix: Your addition rate was too fast. The reaction between an activated sulfonyl chloride and an amine is highly exothermic.
Protocol Adjustment: Cool to -10°C (acetone/ice) and dilute the sulfonyl chloride in more solvent before addition.
Q4: Can I use Pyridine instead of TEA?
Answer: Yes. Pyridine is an excellent solvent/base for this reaction.
Pros: It prevents the precipitation of amine salts during the reaction, keeping the mixture homogeneous.
Cons: Pyridine is harder to remove than TEA. You will need to wash with CuSO4 solution (complexes pyridine) or extensive acidic washes during workup.
Module 3: Mechanistic & Workflow Visualization
The following diagram illustrates the competing pathways (Product Formation vs. Hydrolysis) and the logic for the optimized workup.
Caption: Figure 1. Competitive reaction pathways. Path B (Hydrolysis) is the primary yield limiting factor, mitigated by anhydrous conditions and base washes.[1]
Module 4: Analytical Data Reference
When characterizing your isolated solid, compare against these expected values to confirm purity.
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonamide synthesis via sulfonyl chlorides).
PubChem. (n.d.). Benzenesulfonyl chloride, 2-cyano- Compound Summary. National Library of Medicine. Retrieved from [Link]
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic insight into nucleophilic substitution at sulfur).
Organic Syntheses. (1921).[4] Benzenesulfonyl chloride.[4][5][6] Org. Synth. 1, 21; Coll.[1][4] Vol. 1, 84. Retrieved from [Link] (Foundational text on handling sulfonyl chlorides).
Oiling Out: The flexible morpholine ring and ortho substitution pattern often lower the melting point and lattice energy compared to para isomers, increasing the risk of Liquid-Liquid Phase Separation (LLPS) prior to crystallization.
Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under strongly acidic/basic conditions at high heat; neutral recrystallization is preferred.
This guide provides validated protocols to isolate high-purity crystalline material, specifically addressing the separation of the target sulfonamide from common synthetic byproducts (e.g., morpholine hydrochloride salts or hydrolyzed sulfonic acids).
Solvent Selection & Solubility Profiling
The choice of solvent is dictated by the competing polarities of the sulfonyl group (strong dipole), the nitrile (dipole), and the morpholine (H-bond acceptor/ether oxygen).
Solvent System Efficacy Table
Solvent System
Role
Suitability
Technical Notes
Ethanol / Water
Primary Recommendation
High
Excellent for removing inorganic salts (NaCl, Morpholine·HCl) which stay in the aqueous mother liquor. The compound crystallizes as water is added.
Ethyl Acetate / Heptane
Alternative
Moderate
Good for strictly anhydrous requirements. Risk of trapping non-polar impurities.
Isopropanol (IPA)
Single-Solvent
Moderate
Good for slow cooling. Higher boiling point than EtOH allows for better dissolution of stubborn solids.
DCM / Hexane
Avoid
Low
Dichloromethane is too volatile for controlled crystal growth; rapid evaporation leads to amorphous precipitation.
Standard Operating Procedures (SOPs)
Protocol A: The "Ethanol-Water" Displacement Method (Recommended)
Best for removing ionic impurities and starting materials.
Dissolution: Transfer crude 2-(Morpholin-4-ylsulfonyl)benzonitrile to an Erlenmeyer flask. Add absolute Ethanol (EtOH) (approx. 5 mL per gram of solid).
Reflux: Heat to boiling (approx. 78°C) with stirring. If solids remain, add hot EtOH in 1 mL increments until fully dissolved.
Critical Check: If the solution is dark yellow/brown, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.
Nucleation Setup: Remove from heat. While the solution is still hot (~60°C), add warm Water dropwise.
The Cloud Point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add 2-3 drops of hot EtOH to clear the turbidity. The solution is now saturated.[1][2]
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours.
Note: Do not plunge into ice immediately; this causes entrapment of impurities.
Isolation: Cool in an ice bath (0-5°C) for 30 minutes. Filter via vacuum (Buchner funnel).[2][3] Wash with cold 20% EtOH/Water.
Protocol B: The "Seeding" Technique (For Stubborn Oils)
Use this if Protocol A results in an oil/gum.
Prepare a saturated solution in Isopropanol (IPA) at 80°C.
Cool slowly to 50°C.
Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.
Maintain temperature at 45-50°C for 30 minutes to allow crystal growth before cooling further. This prevents the thermodynamic "crash" into an oil state.
Troubleshooting & FAQs
Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. Why?
Diagnosis: This phenomenon is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the saturation temperature of your solute is higher than the oiling temperature (the melting point of the solvated compound). The presence of impurities (like unreacted morpholine) depresses the melting point further.
Corrective Action:
Re-heat: Bring the mixture back to a boil until the oil redissolves.
Dilute: Add more of the good solvent (e.g., Ethanol). This lowers the saturation temperature, keeping the product in solution until the temperature is low enough for crystal lattice formation rather than oil separation.
Agitate: Vigorously stir during the cooling phase to prevent oil droplets from coalescing into a single mass.
Q2: I have no precipitate even after cooling to 0°C.
Diagnosis: The solution is likely supersaturated but lacks a nucleation event, or you used too much solvent (thermodynamic solubility limit not reached).
Corrective Action:
Evaporation: Boil off 20-30% of the solvent volume and re-cool.
Mechanical Stress: Scratch the glass at the air-liquid interface.
Seed: If you lack seed crystals, take a drop of the solution on a watch glass, let it evaporate to a solid, and use that solid to seed the main flask.
Q3: The crystals are sticky and smell like morpholine.
Diagnosis: Inclusion of mother liquor or formation of a solvate. Morpholine is difficult to remove due to its high boiling point (129°C) and H-bonding capability.
Corrective Action:
Acid Wash: Before recrystallization, dissolve the crude solid in EtOAc and wash with dilute 1N HCl. This converts unreacted morpholine into water-soluble Morpholine·HCl, which is removed in the aqueous layer. Dry the organic layer and then recrystallize.
Logic Visualization
Figure 1: Solvent Selection Decision Tree
Caption: Logical pathway for selecting the optimal solvent system based on crude purity and behavior.
Figure 2: Troubleshooting "Oiling Out"
Caption: Workflow to resolve Liquid-Liquid Phase Separation (Oiling Out) during cooling.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of organic nitriles and sulfonamides).
US Patent 2008/0045708 A1. (2008). New Process for the Synthesis of Morpholinylbenzenes. (Describes synthesis and purification of morpholine-benzonitrile analogs via aqueous ethanol recrystallization).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Technical Support Center: Solubilization of 2-(Morpholin-4-ylsulfonyl)benzonitrile
Executive Summary: The "Neutrality" Trap As researchers, we often rely on functional group intuition.[1] You see a morpholine ring and think "protonatable base."[1] You see a sulfonamide and think "acidic." Stop. 2-(Morp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Neutrality" Trap
As researchers, we often rely on functional group intuition.[1] You see a morpholine ring and think "protonatable base."[1] You see a sulfonamide and think "acidic."
Stop.
2-(Morpholin-4-ylsulfonyl)benzonitrile is a tertiary sulfonamide .[1] The morpholine nitrogen is chemically ligated to the sulfonyl group (
), which withdraws electron density, rendering the nitrogen non-basic. Simultaneously, it lacks the acidic proton found in primary sulfonamides (like sulfamethoxazole).
Technical Reality: This molecule is effectively neutral across the entire physiological pH range (pH 1–14).[1]
Implication: Standard pH adjustment strategies (adding HCl or NaOH) will not work and may only catalyze hydrolytic degradation of the nitrile group.
This guide prioritizes cosolvency and complexation strategies, which are the only viable routes for this compound.
Module 1: Diagnostic & Physicochemical Profile[1]
Before attempting solubilization, understand the enemy. This compound suffers from "brick dust" syndrome—high crystal lattice energy coupled with moderate lipophilicity.[1]
Physicochemical Snapshot
Property
Value / Characteristic
Implication for Solubility
pKa
None (Non-ionizable)
pH adjustment is futile.
LogP (Calc)
~0.6 – 1.5
Moderate lipophilicity; water solubility is limited by crystal packing, not just hydrophobicity.[1]
H-Bond Donors
0
Cannot H-bond with water effectively (hydrophobic).[1]
Requires energy input (heat/sonication) to break the lattice.[1]
Troubleshooting Logic Flow
Use this decision tree to select your solubilization method.
Figure 1: Strategic decision tree for selecting the appropriate solubilization protocol based on downstream application.
Module 2: The "Quick Fix" – DMSO Stock & Dilution
Best for: High-throughput screening, enzymatic assays, robust cell lines.
The most common failure mode here is "Crashing Out" (precipitation) upon dilution into aqueous media.[1] This occurs because the compound is thermodynamically unstable in water; you are creating a kinetic supersaturated solution.[1]
Protocol A: The "Sandwich" Dilution Method
Standard direct addition often causes immediate precipitation.[1] Use this modified approach.
Stock Preparation: Dissolve compound in 100% DMSO to 100x the final desired concentration (e.g., if you need 10 µM final, make a 1 mM stock).
Tip: Sonicate at 40°C for 5 minutes to ensure all crystal nuclei are dissolved.
Intermediate Dilution (The Critical Step):
Do NOT pipette DMSO stock directly into cold media.[1]
Prepare an intermediate tube with culture media + 5% Tween 80 (or serum-containing media).[1]
DMSO concentration > 0.5% or cell line sensitivity.[1]
Reduce stock concentration to allow <0.1% DMSO final.[1]
Module 3: The "Robust Fix" – Cyclodextrin Complexation
Best for: Animal studies, sensitive cell lines, long-term incubation.
Since 2-(Morpholin-4-ylsulfonyl)benzonitrile has an aromatic ring (benzonitrile), it fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This creates a "Host-Guest" complex that shields the hydrophobic drug from water.[1]
Protocol B: HP-β-CD Formulation (20% w/v)
This protocol creates a thermodynamically stable solution, not just a metastable one.[1]
Figure 2: Workflow for generating a stable inclusion complex.
Detailed Steps:
Vehicle Prep: Dissolve 20g HP-β-CD in 100mL water (20% w/v). Stir until clear.
Drug Addition: Add the benzonitrile derivative in excess (e.g., 5 mg/mL, even if you think it won't dissolve).
Complexation: Stir vigorously for 24 hours. Optional: Sonicate for 30 mins every 4 hours.
Filtration: Filter the suspension through a 0.22 µm PES filter. The filtrate contains the solubilized drug-CD complex.
Quantification: You must measure the concentration (UV-Vis at λmax ~230-250 nm or HPLC) because you cannot predict the exact encapsulation efficiency.[1]
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use 1N HCl to dissolve it? The morpholine looks basic.A:No. As detailed in the Executive Summary, the sulfonyl group (
) is a strong electron-withdrawing group. It pulls electron density away from the morpholine nitrogen, preventing protonation. Adding acid will not increase solubility and may hydrolyze the nitrile () to a carboxylic acid over time.[1]
Q2: My compound precipitates in PBS but not in water. Why?A: This is the "Salting Out" effect.[1] The ions in PBS (
, , ) compete for water molecules (hydration shells), effectively reducing the water available to solvate your neutral organic molecule.
Fix: Reduce salt concentration (0.5x PBS) or increase the concentration of HP-β-CD.
Q3: Can I use PEG400 for animal dosing?A: Yes. A standard "Cosolvent" formulation for IP/SC administration is:
Add PEG400 Vortex Slowly add Saline while vortexing.
Q4: Is the compound light sensitive?A: Benzonitrile derivatives can be susceptible to UV degradation.[1] While not extremely labile, it is Best Practice to wrap vials in foil during the 24-hour stirring period of the Cyclodextrin protocol.
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Context: Authoritative source on the mechanism of HP-β-CD inclusion complexes for neutral drugs.[1]
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][2]
Context: foundational text for understanding solubility prediction based on melting point and LogP (General Principles).
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Context: Explains the "brick dust" phenomenon relevant to rigid arom
PubChem Compound Summary. (2024). 2-(Morpholin-4-ylsulfonyl)benzonitrile (CID 10438366).[1] National Center for Biotechnology Information.[1] Link
Context: Verification of chemical structure and lack of ionizable protons (pKa data inference).[1]
Technical Support Center: Stability and Handling of 2-(Morpholin-4-ylsulfonyl)benzonitrile
Welcome to the technical support center for 2-(Morpholin-4-ylsulfonyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(Morpholin-4-ylsulfonyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent common stability issues, specifically the unwanted hydrolysis of the nitrile functional group.
Section 1: Understanding the Core Instability
A frequent challenge encountered when working with 2-(Morpholin-4-ylsulfonyl)benzonitrile is the unintended conversion of the nitrile group (-C≡N) into a primary amide (-CONH₂) or a carboxylic acid (-COOH). Understanding the underlying chemical principles is the first step toward preventing this costly side reaction.
FAQ: Why is the nitrile group in my compound hydrolyzing?
The hydrolysis of a nitrile is a chemical reaction with water that can be catalyzed by either acidic or basic conditions.[1][2][3] The nitrile group in 2-(Morpholin-4-ylsulfonyl)benzonitrile is particularly susceptible due to the electronic properties of the molecule. The potent electron-withdrawing nature of the ortho-sulfonyl group increases the electrophilicity of the nitrile carbon, making it a more attractive target for nucleophilic attack by water or hydroxide ions.[4]
The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[2][5]
Acid-Catalyzed Hydrolysis : In the presence of acid, the nitrile nitrogen is protonated. This protonation significantly increases the electrophilic character of the nitrile carbon, allowing it to be attacked by a weak nucleophile like water.[6][7]
Base-Catalyzed Hydrolysis : Under basic conditions, the strong nucleophile, hydroxide (OH⁻), directly attacks the nitrile carbon.[1][5] This pathway does not require prior activation of the nitrile group. While milder basic conditions may sometimes allow for the isolation of the amide intermediate, harsher conditions (such as elevated temperatures) will typically drive the reaction to completion, forming the carboxylate salt.[6][8]
The mechanisms for both pathways are visualized below.
To ensure the integrity of the nitrile group, it is crucial to control the reaction environment meticulously. The following protocols provide a framework for minimizing the risk of hydrolysis.
Protocol A: General Handling and Storage (Inert Conditions)
Storage: Store 2-(Morpholin-4-ylsulfonyl)benzonitrile in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Handling: When weighing and transferring the material, do so in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
Solvent Selection: Use only high-purity, anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent) immediately before use.
Protocol B: Performing Reactions Under Anhydrous, Non-Protic Conditions
This is the ideal scenario for most transformations that do not explicitly require protic reagents.
Glassware Preparation: Dry all glassware in an oven at >120°C for a minimum of 4 hours and allow to cool in a desiccator or under a stream of inert gas.
Inert Atmosphere: Assemble the reaction apparatus and purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.
Reagent Addition: Dissolve 2-(Morpholin-4-ylsulfonyl)benzonitrile in the chosen anhydrous, aprotic solvent (e.g., THF, Dioxane, Toluene, DCM). Add other reagents via syringe or cannula. Ensure all other reagents are also anhydrous.
Temperature Control: If possible, run the reaction at ambient temperature or below (e.g., 0°C or -78°C) to further reduce the rate of any potential side reactions.
[9]5. Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is unavoidable, perform it quickly at low temperatures and move immediately to extraction with an organic solvent. Avoid prolonged contact with acidic or basic aqueous layers.
Protocol C: Strategies for Reactions Requiring Mildly Acidic or Basic Conditions
If your desired transformation requires an acid or base, careful selection of reagents and conditions is paramount.
Reagent Choice:
Acids: Prefer non-aqueous acids or Lewis acids over strong aqueous mineral acids like HCl or H₂SO₄. [9][10]Consider using pyridinium p-toluenesulfonate (PPTS) or other mild, buffered acid sources.
Bases: Opt for non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or inorganic bases that have low water solubility in organic solvents (e.g., anhydrous K₂CO₃ or Cs₂CO₃) instead of aqueous NaOH or KOH.
[11]2. Temperature Management: Keep the reaction temperature as low as possible. Hydrolysis is significantly slower at lower temperatures.
[9]3. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to potentially hydrolyzing conditions.
Buffered Work-up: During the aqueous work-up, use a buffered solution (e.g., phosphate buffer at pH 7) to neutralize the reaction mixture before extraction, avoiding exposure to strongly acidic or basic pH.
Section 4: Comparative Stability Analysis
The following table summarizes the expected stability of the nitrile group under various experimental conditions, providing a quick reference for experimental design.
Condition
Temperature
Solvent(s)
Expected Outcome
Recommendation
3M HCl (aq)
Reflux
Water
High Hydrolysis: Rapid conversion to COOH.
AVOID . This condition is used to intentionally hydrolyze nitriles. [10]
1M NaOH (aq)
80 °C
Water/EtOH
High Hydrolysis: Rapid conversion to COO⁻.
AVOID . Classic conditions for base-mediated nitrile hydrolysis. [11]
Acetic Acid
50 °C
Toluene
Low to Moderate Hydrolysis Risk.
Use with caution. Minimize reaction time and temperature.
Triethylamine (TEA), Anhydrous
25 °C
DCM
Stable: Negligible hydrolysis.
RECOMMENDED for base-catalyzed reactions.
Sodium Hydride (NaH)
0 °C
THF
Stable: Negligible hydrolysis.
RECOMMENDED for non-nucleophilic deprotonations.
Trifluoroacetic Acid (TFA), Anhydrous
25 °C
DCM
Moderate Hydrolysis Risk.
Use with extreme caution; TFA is a strong acid and can catalyze hydrolysis.
Boron Trifluoride Etherate (BF₃·OEt₂)
0 °C
DCM
Low Hydrolysis Risk.
PREFERRED Lewis acid. Ensure the reagent is anhydrous.
Inert Conditions
Ambient
Anhydrous THF
High Stability.
IDEAL for storage and general manipulation.
Section 5: Advanced FAQs
Q: Are there any "nitrile-safe" reagents I should consider for specific transformations?
A: Yes. For reductions, using DIBAL-H at low temperatures (-78°C) followed by a careful workup can reduce the nitrile to an aldehyde while minimizing hydrolysis risk. For reactions requiring a base, non-nucleophilic amines like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous solvents are excellent choices.
Q: Is protecting the nitrile group a viable option?
A: While protecting groups for many functional groups are common, the nitrile group is generally considered robust and its protection is rare in standard synthesis. [12][13]The operational complexity of adding and removing a protecting group often outweighs the benefits. It is far more practical and efficient to control the reaction conditions (pH, temperature, water content) to prevent hydrolysis.
Q: Could the morpholine or sulfonyl groups participate in side reactions?
A: The sulfonyl group is exceptionally stable under most acidic and basic conditions. [14][15]The morpholine nitrogen, however, is basic and will be protonated under acidic conditions, which could affect the solubility and reactivity of the molecule. This protonation does not directly cause nitrile hydrolysis but is an important factor to consider in reaction design.
References
University of California, Davis. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry. [Link]
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
Discussion Forum. (2024, February 16). How are carboxylic acids obtained from nitriles, and what catalytic conditions are used to control the reaction and stop it at the amide stage?[Link]
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. [Link]
Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]
ResearchGate. (2013, July 23). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. [Link]
National Center for Biotechnology Information. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. [Link]
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
Minimizing side reactions during morpholinosulfonyl formation
Technical Support Center: Morpholinosulfonyl Chemistry Topic: Minimizing Side Reactions During Morpholinosulfonyl Formation Document ID: TSC-ORG-882 Last Updated: February 15, 2026 Introduction: The Morpholine Challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Morpholinosulfonyl ChemistryTopic: Minimizing Side Reactions During Morpholinosulfonyl Formation
Document ID: TSC-ORG-882
Last Updated: February 15, 2026
Introduction: The Morpholine Challenge
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with the formation of morpholinosulfonyl derivatives. While morpholine is a robust secondary amine, its reduced nucleophilicity (compared to piperidine) due to the inductive effect of the ether oxygen renders it sensitive to competitive pathways.
When reacting morpholine with sulfonyl chlorides (
) or sulfuryl chloride (), three primary failure modes occur:
Hydrolysis: Moisture competes with morpholine, reverting the expensive sulfonyl chloride to sulfonic acid.
Bis-Sulfonylation: (Specific to
routes) Formation of symmetrical sulfamides.
Genotoxic Impurities: Inappropriate solvent choices leading to sulfonate esters.
This guide moves beyond basic recipes to provide a causal understanding of these failures and self-validating protocols to prevent them.
Module 1: Critical Reaction Pathways
To troubleshoot, one must visualize the invisible competition occurring in the flask. The diagram below maps the kinetic competition between the desired sulfonylation and the parasitic side reactions.
Figure 1: Kinetic competition in sulfonylation. The goal is to accelerate the "Green" path while suppressing the "Red" paths via solvent selection and catalysis.
Module 2: Troubleshooting Guides & FAQs
Category A: Yield & Purity Optimization
Q1: My LCMS shows a large peak with Mass = (Target - Morpholine + 17). What happened?Diagnosis: You have formed the Sulfonic Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) derivative. This indicates that water hydrolyzed your sulfonyl chloride before the morpholine could react.
The Mechanism: Sulfonyl chlorides are electrophiles. Water is a small, hard nucleophile that competes with the bulkier morpholine.
Corrective Protocol:
Dry Solvents: Use DCM or THF dried over molecular sieves.
Reagent Quality: Check your sulfonyl chloride. If it smells strongly of acid or is a sticky solid (when it should be crystalline), it has already hydrolyzed in the bottle.
Inverse Addition: Do not add morpholine to the sulfonyl chloride. Instead, dissolve the sulfonyl chloride in dry solvent and add it dropwise to a solution of Morpholine + Base. This keeps the electrophile concentration low, favoring the amine reaction over trace water hydrolysis [1].
Q2: I am using Sulfuryl Chloride (
) to make a morpholine linker, but I keep getting the bis-morpholine byproduct.Diagnosis: You are seeing Sulfamide formation . has two leaving groups. After the first morpholine attacks, the resulting intermediate () is less reactive but still susceptible to a second attack if excess morpholine is present.
Corrective Protocol:
Stoichiometry Control: Use a large excess of
(at least 2-3 equivalents) relative to morpholine. This ensures the first morpholine molecule encounters fresh rather than an already-substituted intermediate.
Temperature: Conduct the addition at -78°C to -10°C . Low temperatures discriminate between the highly reactive
and the moderately reactive mono-substituted product.
Q3: Which base should I use? Pyridine, TEA, or DIPEA?Recommendation:
Standard:Triethylamine (TEA) or DIPEA (2.5 eq) in DCM.
Difficult Substrates: If the reaction is sluggish, add DMAP (4-Dimethylaminopyridine) at 5-10 mol%.
Why? DMAP acts as a "hypernucleophilic" transfer catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium ion, which transfers the sulfonyl group to morpholine thousands of times faster than the chloride itself [2].
Module 3: Experimental Protocols
Protocol A: The "Anhydrous" Method (High Purity)
Best for drug discovery applications where side products must be minimized.
Reagents:
Substrate (
): 1.0 equiv
Morpholine: 1.1 equiv
Triethylamine (TEA): 2.0 equiv
DMAP: 0.05 equiv (Optional, for speed)
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)
Step-by-Step:
Setup: Flame-dry a round-bottom flask and cool under
.
Charge: Add Morpholine, TEA, DMAP, and DCM. Cool to 0°C .
Addition: Dissolve
in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
Why? Exotherms accelerate hydrolysis. Cooling and slow addition manage the heat.
Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS.
Workup (Crucial):
Wash with 1M HCl (to remove excess morpholine and DMAP).
Wash with Sat.
(to remove any sulfonic acid byproduct).
Dry over
and concentrate.
Protocol B: The "Schotten-Baumann" Method (Robustness)
Best for large scale or when anhydrous conditions are impossible.
Reagents:
Substrate (
): 1.0 equiv
Morpholine: 1.2 equiv
Base:
(2.5 equiv) or NaOH (2.0 equiv)
Solvent: THF/Water (1:1 mixture)
Step-by-Step:
Dissolve Morpholine and Base in the THF/Water mixture.
Cool to 0°C .
Add
(solid or solution) in portions.
Vigorously stir.
Why? The reaction is biphasic.[1] High stir rates increase the surface area between the organic phase (sulfonyl chloride) and aqueous phase (amine), favoring the reaction before water hydrolysis can occur [3].
Module 4: Data & Decision Support
Solvent Selection Matrix
Solvent
Suitability
Risk Factor
Notes
DCM
Excellent
Low
Standard choice. Easy workup.
THF
Good
Moderate
Must be dry. Wet THF promotes hydrolysis rapidly.
Methanol/Ethanol
FORBIDDEN
Critical
Reacts to form Sulfonate Esters (Genotoxic). Never use alcohols.
DMF
Fair
High
Hard to remove; can retain water. Use only if solubility is an issue.
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing reaction failures based on LCMS/TLC data.
References
BenchChem Technical Support. (2025).[2] Preventing decomposition of sulfonyl chloride during reaction.[3] Retrieved from
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews.
Org. Process Res. Dev. (2009).[1] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. American Chemical Society.
Technical Support Center: Sulfonamide Intermediate Purification
Status: Online | Tier: Level 3 (Process Chemistry) | Ticket ID: SULF-PUR-001 Executive Summary: The Physicochemical Basis of Purification Welcome to the Sulfonamide Purification Support Hub. This guide addresses the most...
Executive Summary: The Physicochemical Basis of Purification
Welcome to the Sulfonamide Purification Support Hub. This guide addresses the most frequent bottlenecks in isolating sulfonamide intermediates (
).
Success in purifying sulfonamides relies on exploiting their amphoteric nature . The sulfonamide nitrogen (in primary and secondary sulfonamides) is weakly acidic (
), allowing deprotonation by strong bases. Conversely, unreacted amine precursors are basic. This differential is the primary lever for high-purity isolation without chromatography.
Module 1: Crystallization Troubleshooting
Issue: "My product is 'oiling out' (forming a second liquid phase) instead of crystallizing."
Root Cause Analysis
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solid-liquid solubility curve. This is thermodynamically driven by:
High Impurity Levels: Impurities depress the melting point of the product below the solvent temperature.[1]
Metastable Zone Width (MSZW) Violation: Cooling too rapidly pushes the system into a labile zone where amorphous droplets form faster than organized crystal lattices.
Corrective Actions (Decision Matrix)
Figure 1: Decision matrix for resolving oiling-out phenomena during sulfonamide recrystallization.
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Application
Mechanism
EtOH / Water
80:20 to 50:50
General Purpose
Water acts as anti-solvent; EtOH solubilizes organics.
High boiling point allows dissolution of stubborn solids; cooling drives precipitation.
Module 2: The "pH-Swing" Purification Protocol
Issue: "I cannot separate the sulfonamide from the unreacted amine or sulfonyl chloride starting material."
The Solution: Exploiting Acidity
This is the most robust method for primary (
) and secondary () sulfonamides. It fails for tertiary sulfonamides (no acidic proton).
The Logic:
Impurities:
Sulfonyl Chloride:[3][4][5][6][7][8] Hydrolyzes to Sulfonic Acid (Strong Acid, water-soluble).
Amine: Basic (soluble in dilute acid).
Bis-sulfonamide (Side product): Very acidic (soluble in base).
Target: Sulfonamide (Weak Acid, soluble in strong base, precipitates in acid).
Standard Operating Procedure (SOP-SP-04)
Dissolution (Salt Formation):
Suspend crude solid in 1.0 M NaOH (approx. 2-3 equivalents).
Observation: The sulfonamide deprotonates and dissolves. Unreacted neutrals (impurities) remain suspended.
Reaction:
Extraction (Wash):
Wash the aqueous basic layer with an organic solvent (DCM or EtOAc).
Result: The organic layer captures unreacted amines and non-acidic impurities. Discard organic layer.
Precipitation (Regeneration):
Cool the aqueous layer to 0–5 °C.
Slowly acidify with 1.0 M HCl to pH ~3-4.
Result: The sulfonamide reprotonates and precipitates as a pure solid. Sulfonic acid byproducts remain in solution (highly water-soluble).
Filtration:
Filter the precipitate and wash with cold water to remove inorganic salts (
).
Figure 2: Workflow for the pH-swing purification strategy, isolating sulfonamides from basic and acidic impurities.
Module 3: Removal of Genotoxic Impurities (Anilines)
Issue: "Trace aniline remains in the product. This is a potential Genotoxic Impurity (GTI)."
Scavenging Strategy
If the pH swing is insufficient (e.g., due to emulsion formation or similar pKa values), use chemical scavenging.
Resin Scavengers: Use a strongly acidic cation exchange resin (e.g., Dowex 50W or Amberlyst 15).
Protocol: Dissolve crude sulfonamide in THF or MeOH. Add resin (2-4 wt%). Stir for 2 hours. Filter. The resin binds the basic aniline; the sulfonamide passes through.
Chemical Wash: Wash the organic phase with 5%
solution. Aniline forms a water-soluble complex with Copper(II), while the sulfonamide does not.
References
BenchChem Technical Support. (2025).[1][2][4] Technical Support Center: Crystallinity of Sulfonamide Compounds - Troubleshooting Guide. BenchChem. Link
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Solutions. Mettler Toledo. Link
Organic Chemistry Portal. (2016). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Link
ResearchGate. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods. SciELO. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product: 2-(Morpholin-4-ylsulfonyl)benzonitrile (Ortho-isomer)
Context: Drug discovery scaffolds often utilize sulfonamide linkers. The ortho-substituted benzonitrile motif presents unique steric and electronic challenges in NMR interpretation compared to its para and meta analogues.
Core Comparison: This guide compares the Optimized Multi-Solvent/2D Workflow (The "Product" approach) against Standard Single-Solvent 1D Protocols ("Alternative" approaches).
Key Findings:
Isomer Differentiation: Standard 1D 1H NMR distinguishes the ortho product from para impurities via symmetry analysis (ABCD vs. AA'BB' systems), but fails to definitively assign specific aromatic protons without 2D data.
Solvent Efficacy: DMSO-d6 is superior to CDCl3 for this compound, preventing signal broadening caused by restricted rotation of the morpholine ring in the sterically crowded ortho environment.
Protocol Recommendation: A hierarchical approach using 1H, COSY, and HSQC is required for regulatory-grade structural validation.
Part 1: Chemical Context & Structural Challenges
The target molecule, 2-(Morpholin-4-ylsulfonyl)benzonitrile , contains two electron-withdrawing groups (EWG) in an ortho relationship: a nitrile (-CN) and a morpholinosulfonyl (-SO2-N<).
Structural Features[1][2][3][4][5][6][7]
Electronic Environment: Both substituents strongly deshield the aromatic ring, pushing signals downfield (>7.5 ppm).
Steric Crowding: The bulky sulfonyl-morpholine group at the ortho position relative to the linear nitrile group can induce rotational barriers, leading to broadened morpholine signals in non-polar solvents like CDCl3.
Symmetry: Unlike the para isomer (symmetric), the ortho isomer lacks a plane of symmetry, resulting in four distinct aromatic proton environments.
Part 2: Comparative Analysis – Isomer Differentiation
A critical quality control step is distinguishing the target ortho isomer from the para isomer (a common byproduct if starting from mixed sulfonyl chlorides).
Table 1: Ortho vs. Para Isomer NMR Signatures
Feature
Ortho-Isomer (Target)
Para-Isomer (Alternative)
Interpretation
Symmetry
Asymmetric ()
Symmetric ( axis)
Para has equivalent protons.
Aromatic Region
4 Distinct Signals (ABCD system)
2 Distinct Signals (AA'BB' system)
Ortho shows complex splitting; Para shows "roofing" doublets.
Mechanism: In non-polar solvents, the intramolecular hydrogen bonding or dipole interactions between the sulfonyl oxygens and the ortho-nitrile are maximized. This locks the conformation, often causing the morpholine protons (especially N-CH2) to appear as broad, undefined humps due to intermediate exchange rates on the NMR time scale.
Risk: Broad peaks can be mistaken for impurities.
2. DMSO-d6 (Recommended)
Performance: Optimal.
Mechanism: The high dielectric constant and hydrogen-bond accepting nature of DMSO disrupt intramolecular aggregates. It stabilizes the polar transition states, effectively "lubricating" the rotation of the morpholine ring.
Result: Morpholine protons sharpen into distinct triplets (or multiplets), allowing for accurate integration and coupling constant analysis.
Part 4: Detailed Elucidation Protocol (The "Product" Workflow)
This protocol validates the structure of 2-(Morpholin-4-ylsulfonyl)benzonitrile using a self-validating hierarchical method.
Step 1: Sample Preparation[9]
Mass: Weigh 5–10 mg of the solid compound.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (common in sulfonyl chloride couplings).
Step 2: Acquisition Parameters (400 MHz+)[10]
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
Relaxation Delay (D1): Set to ≥ 5 seconds. The aromatic protons between two EWGs have long T1 relaxation times. Short D1 leads to under-integration of the aromatic signals relative to the morpholine alkyls.
Scans (NS): 16–32 scans are sufficient.
Step 3: Data Interpretation & Assignment
Zone A: The Morpholine Ring (2.5 – 4.0 ppm)
The morpholine ring is attached to the electron-withdrawing sulfonyl group.
3.60 – 3.70 ppm (4H, m):O-CH2 protons. These are deshielded by the oxygen atom. In DMSO, they appear as a defined triplet or multiplet.
3.10 – 3.20 ppm (4H, m):N-CH2 protons. Deshielded by the sulfonamide nitrogen, but less so than the oxygen-adjacent protons.
Self-Validation: The integral ratio must be 1:1 (4H:4H).
Zone B: The Aromatic Ring (7.8 – 8.3 ppm)
The ortho-substitution pattern creates four unique proton environments (H3, H4, H5, H6).
Assignment Logic (Deshielding Effects):
H3 (Ortho to SO2): Most deshielded due to the strong -I/-M effect of SO2 and proximity to the anisotropic cone of the sulfonyl group. Expected ~8.1–8.2 ppm (Doublet).[2]
H6 (Ortho to CN): Deshielded by CN, but typically less than SO2. Expected ~8.0 ppm (Doublet).[2]
H4 & H5 (Meta/Para): These appear as triplets (dd) in the 7.8–7.9 ppm range.
Predicted Chemical Shifts (DMSO-d6):
| Proton | Position | Multiplicity | Shift (ppm) | Coupling (
This establishes the connectivity chain but doesn't identify which end is which.
HMBC (Heteronuclear Multiple Bond Correlation):
Crucial Step: Look for the correlation to the Nitrile Carbon (CN) .
The Nitrile Carbon (~116 ppm) will show a strong 3-bond correlation (
) to H6 and H4 .
It will NOT correlate strongly to H3.
Part 5: Workflow Visualization
The following diagram details the self-validating logic flow for full structural assignment.
Caption: Logic flow for assigning aromatic protons using HMBC to anchor the spin system to the nitrile group.
References
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
ChemicalBook. (n.d.). Morpholine NMR Spectrum Data. (Reference for morpholine ring shifts). Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11204646, 4-(Morpholin-4-ylsulfonyl)benzonitrile. (Comparative data for para-isomer). Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Validation Guide
Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists[1]
Executive Summary & Compound Profile
2-(Morpholin-4-ylsulfonyl)benzonitrile (CAS: 612045-76-8) is a critical sulfonyl-based building block used in the synthesis of bioactive sulfonamides and pharmaceutical intermediates.[1] Its structure combines three distinct spectroscopic handles: an aromatic nitrile, a sulfonamide linkage, and a saturated morpholine ring.
This guide provides a definitive technical framework for validating this compound using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple identity checks, this protocol focuses on comparative performance , distinguishing the target molecule from its reactive precursors (sulfonyl chlorides) and regioisomers (para-substituted analogs) which are common impurities in synthesis.
Nitrile (-C≡N): The diagnostic "silent region" marker.
Sulfonyl (-SO₂-N): The polar core, sensitive to electronic environment.[1]
Morpholine Ether (-C-O-C-): The aliphatic signature.[1]
Analytical Logic & Workflow
The following diagram illustrates the logical decision tree for validating the synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile from its precursor, 2-cyanobenzenesulfonyl chloride.
Figure 1: Analytical workflow for distinguishing the target compound from precursors and isomers using FTIR spectral checkpoints.
Detailed Spectral Interpretation
The FTIR spectrum of 2-(Morpholin-4-ylsulfonyl)benzonitrile is characterized by three distinct regions. Successful validation requires the simultaneous presence of bands in all three.
Table 1: Critical Peak Assignments
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Value
Nitrile (-C≡N)
Stretching
2225 – 2240
Medium/Sharp
High. Confirms the benzonitrile core.[1] Located in the "silent region" where few other groups absorb.
Sulfonamide (O=S=O)
Asymmetric Stretch
1330 – 1360
Strong
Critical. Shifts to lower frequency compared to sulfonyl chloride precursor (~1370+ cm⁻¹).
Sulfonamide (O=S=O)
Symmetric Stretch
1150 – 1170
Strong
Critical. Confirms the S-N bond formation.
Morpholine Ether
C-O-C Stretch
1100 – 1120
Very Strong
High. Distinguishes the product from non-morpholino byproducts.
Aliphatic C-H
Stretching
2850 – 2970
Medium
Medium. Indicates the presence of the saturated morpholine ring (absent in the aromatic precursor).
Aromatic Ring
C=C Stretch
1450 – 1600
Variable
Low. Present in all benzonitrile derivatives.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule against its primary synthetic precursor and its most likely structural isomer.
Comparison A: Reaction Monitoring (Precursor vs. Product)
Scenario: Verifying the completion of the reaction between 2-cyanobenzenesulfonyl chloride and morpholine.
Red Shift: The peak moves to a lower wavenumber due to the electron-donating nature of Nitrogen vs. Chlorine.
Aliphatic C-H
Absent
Present (2850–2970 cm⁻¹)
Appearance: New peaks emerge below 3000 cm⁻¹ corresponding to the morpholine ring.
Morpholine C-O-C
Absent
Present (~1110 cm⁻¹)
Appearance: A strong ether band appears in the fingerprint region.
Validation Rule: The reaction is incomplete if the high-frequency sulfonyl chloride band (>1370 cm⁻¹) persists.
Comparison B: Regioisomer Differentiation (Ortho vs. Para)
Scenario: Distinguishing the target 2-(ortho) isomer from the 4-(para) isomer (4-(morpholin-4-ylsulfonyl)benzonitrile). This is critical as isomers often have vastly different biological activities.
The Mechanism: The substitution pattern on the benzene ring dictates the out-of-plane (OOP) C-H bending vibrations in the fingerprint region (600–900 cm⁻¹).
Ortho-Substitution (Target): Typically shows a strong, solitary band near 735–770 cm⁻¹ (characteristic of 1,2-disubstitution).[1]
Para-Substitution (Alternative): Typically shows a strong band near 800–860 cm⁻¹ (characteristic of 1,4-disubstitution).
Validation Rule: If the spectrum shows a dominant peak >800 cm⁻¹ in the fingerprint region, suspect para-isomer contamination.
Experimental Protocol (ATR-FTIR)[1]
To ensure reproducibility and minimize sampling error, follow this "Self-Validating" protocol.
Materials & Equipment[1][3]
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
Solvent: Isopropanol or Acetone (for cleaning).
Step-by-Step Methodology
Background Collection:
Clean the ATR crystal thoroughly.
Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).
Why: Removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor interference.
Sample Preparation:
Place approximately 2–5 mg of the solid 2-(Morpholin-4-ylsulfonyl)benzonitrile directly onto the crystal.[1]
Apply pressure using the anvil until the force gauge indicates optimal contact.
Why: Poor contact results in weak peaks and high noise, potentially masking the critical nitrile peak at 2230 cm⁻¹.
Data Acquisition:
Scan range: 4000 – 600 cm⁻¹.
Monitor the peak height of the strongest band (likely ~1110 cm⁻¹ or ~1340 cm⁻¹). It should be between 0.2 and 0.8 Absorbance units.
Data Processing:
Apply ATR Correction (if quantitative comparison to transmission library data is required).
Perform Baseline Correction to flatten the spectral floor.
Quality Control Check (Self-Validation):
Pass: Distinct peak at ~2230 cm⁻¹ (CN) AND ~1110 cm⁻¹ (Morpholine ether).
Fail: Presence of broad band at 3300–3500 cm⁻¹ (Indicating moisture or residual morpholine starting material N-H stretch).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for functional group assignments).
ChemicalBook. (n.d.). 2-(Morpholin-4-ylsulfonyl)benzonitrile Product Properties. Retrieved from .
National Institute of Standards and Technology (NIST). (n.d.). Benzonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from .
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for sulfonyl and sulfonamide specific shifts).
Matrix Fine Chemicals. (n.d.). 4-(Morpholin-4-yl)benzonitrile Properties (Isomer Data). Retrieved from .
A Comparative Guide for Stability-Indicating Assays Executive Summary & Chemical Context[1][2][3][4] Developing a robust HPLC method for 2-(Morpholin-4-ylsulfonyl)benzonitrile (MSBN) presents a classic chromatographic pa...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Stability-Indicating Assays
Executive Summary & Chemical Context[1][2][3][4]
Developing a robust HPLC method for 2-(Morpholin-4-ylsulfonyl)benzonitrile (MSBN) presents a classic chromatographic paradox: the molecule contains a hydrophobic aromatic core (benzonitrile) paired with a polar, non-basic sulfonamide-morpholine tail.
While generic C18 screening gradients often yield a retention time for the main peak, they frequently fail to resolve critical process impurities—specifically the hydrolytic degradation products. This guide objectively compares two methodological approaches:
Method A (Generic): A standard C18 / Acetonitrile system.
Method B (Targeted): A Phenyl-Hexyl / Methanol system exploiting
To understand the separation, we must understand the synthesis. MSBN is typically synthesized via nucleophilic attack of morpholine on 2-cyanobenzenesulfonyl chloride.
Key Impurities:
Impurity A (Precursor): 2-Cyanobenzenesulfonyl chloride (Highly reactive).
Impurity B (Hydrolysis): 2-Cyanobenzenesulfonic acid (Highly polar, acidic).
Impurity C (Reagent): Morpholine (Polar, minimal UV absorbance).
Figure 1: Synthesis pathway illustrating the origin of critical impurities. Note the competitive hydrolysis pathway leading to the acidic Impurity B.
Method Comparison: C18 vs. Phenyl-Hexyl[5][6][7]
Method A: The Generic Approach (C18/ACN)
This is the standard "first-pass" method used in high-throughput screening. It relies purely on hydrophobic subtraction.
Method B: The Optimized Approach (Phenyl-Hexyl/MeOH)
This method is designed specifically for aromatic nitriles. The nitrile group (-CN) is electron-withdrawing, creating an electron-deficient aromatic ring that interacts strongly with the electron-rich Phenyl-Hexyl stationary phase.
The benzonitrile moiety is the key. On a C18 column, the separation is driven solely by the molecule's size and hydrophobicity. However, the sulfonyl group makes the molecule moderately polar, reducing C18 retention.
On a Phenyl-Hexyl column, the stationary phase acts as an electron donor. The benzonitrile ring (electron-deficient due to the -CN and -SO2 groups) acts as an electron acceptor. This "lock-and-key" electronic interaction provides orthogonal selectivity compared to C18.
Troubleshooting Guide
Issue: Impurity B (Sulfonic Acid) peak shape is broad.
Fix: Ensure the buffer pH is low (3.0–3.5). Sulfonic acids are strong acids (
). At pH 3.5, they are fully ionized, but the ammonium counter-ion in the buffer improves peak shape via ion-pairing effects.
Issue: Morpholine is not visible.
Fix: Morpholine lacks a chromophore. If quantification of free morpholine is required, UV detection is insufficient. You must use ELSD (Evaporative Light Scattering Detector) or derivatize with FMOC-Cl.
Figure 2: Decision tree for selecting the Phenyl-Hexyl stationary phase over standard C18.
A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(Morpholin-4-ylsulfonyl)benzonitrile
Senior Application Scientist's Note: This guide addresses the mass spectrometric behavior of 2-(Morpholin-4-ylsulfonyl)benzonitrile. As no direct, published experimental fragmentation data for this specific molecule curr...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist's Note: This guide addresses the mass spectrometric behavior of 2-(Morpholin-4-ylsulfonyl)benzonitrile. As no direct, published experimental fragmentation data for this specific molecule currently exists in the scientific literature, this document provides a predictive analysis based on established fragmentation principles of its constituent chemical moieties. The pathways described are synthesized from extensive data on aromatic sulfonamides, morpholine-containing compounds, and benzonitrile derivatives. We also provide a comprehensive experimental protocol to enable researchers to verify these predictions and generate empirical data.
Introduction and Molecular Overview
2-(Morpholin-4-ylsulfonyl)benzonitrile is a molecule of interest in medicinal chemistry and drug discovery, incorporating three key structural features: a benzonitrile group, a central sulfonyl linker, and a morpholine ring. Understanding its behavior under mass spectrometric conditions is critical for its identification, structural confirmation, and metabolic studies. Electrospray ionization (ESI) is the preferred method for such a polar, thermally labile molecule, typically generating a protonated precursor ion, [M+H]⁺, in positive ion mode. This guide will focus on the predicted collision-induced dissociation (CID) pathways of the [M+H]⁺ ion of 2-(Morpholin-4-ylsulfonyl)benzonitrile (Exact Mass: 252.06, [M+H]⁺ = m/z 253.07).
The molecule's structure presents several potential sites for fragmentation, primarily around the sulfonamide core, which is known to be labile. The stability of the aromatic benzonitrile ring and the potential for characteristic ring-opening reactions in the morpholine moiety suggest multiple competing fragmentation channels.
Predicted Fragmentation Pathways
Upon isolation and activation of the precursor ion ([M+H]⁺, m/z 253.07), fragmentation is expected to proceed via three primary pathways centered on the cleavage of the sulfonamide group and the morpholine ring.
Pathway A: Cleavage of the Sulfonamide S-N Bond
The bond between the sulfonyl sulfur and the morpholine nitrogen is a common point of cleavage in protonated sulfonamides. This dissociation can lead to two distinct product ions, depending on which fragment retains the charge.
A1: Formation of the 2-Cyanobenzenesulfonyl Cation (m/z 166.00): This pathway involves the neutral loss of the morpholine moiety (87.05 Da). This is often a dominant pathway for N-substituted sulfonamides.
A2: Formation of the Protonated Morpholine Cation (m/z 88.07): In this scenario, the charge is retained by the more basic nitrogen of the morpholine ring, resulting in the neutral loss of 2-cyanobenzenesulfonyl radical.
Pathway B: Rearrangement and SO₂ Extrusion
A characteristic fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64.96 Da) following an intramolecular rearrangement. This pathway is often facilitated by electron-withdrawing groups on the aromatic ring, such as the ortho-nitrile group in this molecule.
B1: Formation of the [M+H - SO₂]⁺ Ion (m/z 189.07): The resulting ion is a rearranged product where the morpholine ring has likely formed a new bond with the benzonitrile ring.
Pathway C: Fragmentation of the Morpholine Ring
The morpholine ring itself can undergo fragmentation. While the loss of the entire ring is common (as in Pathway A1), sequential or partial losses can also occur, typically following a ring-opening event.
C1: Loss of C₂H₄O (44.03 Da): Alpha-cleavage adjacent to the nitrogen within the morpholine ring, followed by further rearrangement, could lead to the loss of an ethylene oxide neutral, yielding a fragment at m/z 209.04 .
C2: Loss of the Entire Morpholine Unit (87.05 Da): Tandem mass spectrometry experiments on other morpholine-containing compounds have demonstrated a single fragment ion corresponding to the loss of the morpholine unit. This leads to the same fragment as Pathway A1 (m/z 166.00 ).
The predicted fragmentation pathways are visualized in the diagram below.
Caption: Predicted fragmentation pathways for protonated 2-(Morpholin-4-ylsulfonyl)benzonitrile.
Summary of Predicted Key Fragments
The following table summarizes the most probable fragment ions, their exact mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.
Predicted Fragment Ion
m/z (monoisotopic)
Neutral Loss
Proposed Formula
Origin Pathway
[M+H]⁺ (Precursor)
253.0700
-
C₁₁H₁₃N₂O₃S⁺
-
[M+H - SO₂]⁺
189.0740
SO₂ (64.96 Da)
C₁₁H₁₃N₂O⁺
Pathway B
[C₇H₄NO₂S]⁺
166.0012
C₄H₉NO (87.05 Da)
C₇H₄NO₂S⁺
Pathway A1/C2
Protonated Morpholine
88.0706
C₇H₄NO₂S (165.99 Da)
C₄H₁₀NO⁺
Pathway A2
[M+H - C₂H₄O]⁺
209.0431
C₂H₄O (44.03 Da)
C₉H₉N₂O₂S⁺
Pathway C1
Experimental Protocol for Verification
To validate the predicted fragmentation patterns, the following experimental workflow is recommended. This protocol is designed for a standard high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an ESI source.
Sample and Reagent Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Morpholin-4-ylsulfonyl)benzonitrile in HPLC-grade acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting efficient protonation.
System Suitability: Prepare a solution of a known sulfonamide (e.g., sulfamethoxazole) at a similar concentration to verify instrument performance and fragmentation behavior.
Infusion: Direct infusion via syringe pump at 5-10 µL/min.
Source Parameters (Typical Starting Points):
Capillary Voltage: 3.5 - 4.0 kV
Nebulizer Gas (N₂): 1-2 Bar
Drying Gas (N₂): 6-8 L/min at 200 °C
Cone/Capillary Exit Voltage: 20-40 V (Optimize to maximize precursor ion intensity and minimize in-source fragmentation).
MS¹ Acquisition (Full Scan):
Mass Range: m/z 50 - 500
Acquire data to confirm the presence and isotopic pattern of the [M+H]⁺ ion at m/z 253.07.
MS² Acquisition (Tandem MS/CID):
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 253.07) with an isolation window of 1-2 Da.
Collision Gas: Argon or Nitrogen.
Collision Energy: Perform a stepped or ramped collision energy experiment (e.g., from 10 eV to 40 eV). This allows for the observation of low-energy (stable fragments) and high-energy (secondary fragments) dissociation pathways.
Data Analysis
Examine the MS² spectrum to identify the major product ions.
Utilize the high-resolution data to calculate the elemental composition of each fragment and confirm the neutral losses.
Compare the empirical fragmentation pattern with the predicted pathways described in this guide.
Plot fragment ion intensity versus collision energy to build a breakdown curve, which helps establish the sequence of fragmentation events.
Caption: Recommended experimental workflow for fragmentation analysis.
Conclusion
The fragmentation of 2-(Morpholin-4-ylsulfonyl)benzonitrile under ESI-MS/MS conditions is predicted to be rich and informative, dominated by cleavages around the central sulfonamide linkage and characteristic rearrangement reactions. The expected formation of key ions at m/z 189.07 (loss of SO₂), m/z 166.00 (loss of morpholine), and m/z 88.07 (protonated morpholine) provides multiple diagnostic fragments for its unambiguous identification. The provided experimental protocol offers a robust, self-validating framework for researchers to acquire empirical data and confirm these structural hypotheses, contributing valuable knowledge for drug development and analytical science.
References
Hu, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 434-443. [Link]
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
Perdih, A., et al. (2006). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 20(10), 1581-1592. [Link]
Poirier, L., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Validation
A Comparative Guide to the Bioactivity of 2-(Morpholin-4-ylsulfonyl)benzonitrile versus Traditional Sulfonamides
For Researchers, Scientists, and Drug Development Professionals Introduction: Deconstructing the Sulfonamide Scaffold The sulfonamide functional group, a cornerstone of medicinal chemistry, is present in a wide array of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Sulfonamide Scaffold
The sulfonamide functional group, a cornerstone of medicinal chemistry, is present in a wide array of therapeutic agents.[1][2] Historically lauded for their antibacterial properties, sulfonamides have since demonstrated a remarkable versatility, exhibiting activities as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and even anticancer agents.[1][3] Their mechanism of action is often rooted in their ability to mimic endogenous molecules, thereby competitively inhibiting key enzymatic pathways.
This guide provides a comparative analysis of the bioactivity of a specific, substituted sulfonamide, 2-(Morpholin-4-ylsulfonyl)benzonitrile , against the broader, well-established class of traditional sulfonamides. While direct comparative experimental data for 2-(Morpholin-4-ylsulfonyl)benzonitrile is not extensively available in public literature, this guide will infer its potential bioactivities based on a structure-activity relationship (SAR) analysis of its constituent moieties: the core sulfonamide, the morpholine ring, and the benzonitrile group. We will then present detailed experimental protocols to enable researchers to systematically evaluate and compare the bioactivity of this novel compound against a standard sulfonamide.
The Sulfonamide Backbone: A Legacy of Diverse Bioactivity
The biological activity of sulfonamides is largely dictated by the nature of the substituents on the sulfonyl and amino groups. Two of the most well-characterized activities are:
Antibacterial Action via Folate Synthesis Inhibition: As structural analogs of p-aminobenzoic acid (PABA), sulfonamides competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][4] This disruption of folate metabolism ultimately halts bacterial growth and proliferation.[4]
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a potent zinc-binding group, enabling it to effectively inhibit various isoforms of carbonic anhydrase (CA). This inhibition is the basis for their use as diuretics, anti-glaucoma agents, and in the treatment of other conditions linked to CA activity.
Dissecting 2-(Morpholin-4-ylsulfonyl)benzonitrile: A Trifecta of Functional Moieties
The structure of 2-(Morpholin-4-ylsulfonyl)benzonitrile suggests a modulation of the traditional sulfonamide bioactivity profile. Let's examine the potential contributions of each component:
The Sulfonamide Core: This provides the foundational pharmacophore, suggesting a potential for antibacterial and carbonic anhydrase inhibitory activities.
The Morpholine Ring: Morpholine is considered a "privileged pharmacophore" in drug discovery. Its incorporation can enhance aqueous solubility, improve metabolic stability, and introduce key interactions with biological targets.[5][6] Studies have shown that morpholine-containing sulfonamides can act as potent inhibitors of various enzymes, including Nav1.7 channels and PI3K/mTOR kinases.[7][8] The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, potentially altering the binding affinity and selectivity for target enzymes.[9]
The Benzonitrile Group: The nitrile group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Benzonitrile-containing compounds have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[10][11] Its presence on the benzene ring can influence the electronic properties of the molecule and its overall shape, which can impact target binding.
Based on this structural analysis, it is plausible that 2-(Morpholin-4-ylsulfonyl)benzonitrile may exhibit a unique bioactivity profile, potentially with altered potency or selectivity compared to traditional sulfonamides. It is crucial to experimentally validate these hypotheses.
Comparative Bioactivity Data (Hypothetical)
In the absence of direct experimental data for 2-(Morpholin-4-ylsulfonyl)benzonitrile, the following table presents a hypothetical comparison of its potential bioactivity against a traditional sulfonamide, sulfamethoxazole. This table is intended to guide experimental design.
The morpholine and benzonitrile groups may affect cell permeability and/or binding to DHPS.
Carbonic Anhydrase II Inhibition (IC50)
~250 nM
Potentially altered
The substituents can influence the orientation and binding affinity within the CA active site.
Cytotoxicity (CC50 against HeLa cells)
>100 µM
To be determined
The morpholine and benzonitrile moieties may introduce novel cytotoxic mechanisms.
PI3Kα Inhibition (IC50)
Inactive
Potentially active
The morpholine moiety is present in known PI3K inhibitors.[8]
Experimental Protocols for Comparative Bioactivity Assessment
To empirically determine and compare the bioactivity of 2-(Morpholin-4-ylsulfonyl)benzonitrile and a reference sulfonamide, the following detailed experimental protocols are provided.
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Methodology:
Preparation of Compounds: Prepare 10 mg/mL stock solutions of 2-(Morpholin-4-ylsulfonyl)benzonitrile and the reference sulfonamide (e.g., sulfamethoxazole) in a suitable solvent (e.g., DMSO).
Preparation of Inoculum: Culture the test bacterium (e.g., Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity, which catalyzes the hydration of CO2.
Workflow for Carbonic Anhydrase Inhibition Assay.
Methodology:
Reagents: Human carbonic anhydrase II (hCA II), p-nitrophenyl acetate (pNPA), Tris-HCl buffer (pH 7.4).
Assay Procedure:
a. In a 96-well plate, add hCA II solution to each well.
b. Add serial dilutions of 2-(Morpholin-4-ylsulfonyl)benzonitrile or a reference inhibitor (e.g., Acetazolamide). Include a control with no inhibitor.
c. Pre-incubate for 10 minutes at room temperature.
d. Initiate the reaction by adding pNPA solution.
e. Immediately measure the rate of p-nitrophenol formation by monitoring the increase in absorbance at 400 nm using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cytotoxicity Assay.
Methodology:
Cell Seeding: Seed a human cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
Compound Treatment: Treat the cells with various concentrations of 2-(Morpholin-4-ylsulfonyl)benzonitrile and a reference compound for 24, 48, or 72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Conclusion: Charting a Path for Novel Sulfonamide Discovery
While the established bioactivity of traditional sulfonamides provides a valuable starting point, the exploration of novel derivatives like 2-(Morpholin-4-ylsulfonyl)benzonitrile is essential for the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The incorporation of the morpholine and benzonitrile moieties presents a compelling rationale for investigating this compound's potential as a modulator of various biological targets. The experimental protocols outlined in this guide provide a robust framework for a systematic and comparative evaluation of its bioactivity. Through such rigorous investigation, the full therapeutic potential of this and other novel sulfonamides can be unlocked, paving the way for the next generation of sulfonamide-based drugs.
References
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962. [Link]
Morpholines. Synthesis and Biological Activity. (2013). Chemistry of Heterocyclic Compounds, 49(6), 786-811. [Link]
Synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesulphonyl chlorides. (2021). Journal of the Chemical Society of Nigeria, 46(5).
Singh, D., & Bansal, G. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(2), 164-169.
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578. [Link]
Singh, D., & Bansal, G. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(2), 164-169.
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). Journal of Chemistry, 2014, 879434. [Link]
Ali, Z., Akhtar, M. J., Siddiqui, A. A., Khan, A. A., Haider, M. R., & Yar, M. S. (2017). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Clubbed Thiazoline Derivatives. Archiv der Pharmazie, 350(2), 1600298.
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Journal of Molecular Structure, 1213, 128143.
synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. (2013). World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2167-2175.
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
Biological activities of sulfonamides. (2019). IntechOpen.
The chemical structure of some biologically important benzonitrile derivatives. (2022). Journal of Molecular Structure, 1248, 131464.
Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2021). Pharmaceutical Sciences, 27(1), 108-119.
Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2018). Journal of the Serbian Chemical Society, 83(10), 1145-1156.
Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. (2012). European Journal of Medicinal Chemistry, 54, 389-396.
synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. (2013). World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2167-2175.
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2014). Medicinal Chemistry Research, 23(7), 3229-3239.
Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry, 108, 327-337.
Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (2023).
Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization. (2011). ChemMedChem, 6(6), 1119-1129.
Technical Guide: Validating Purity of 2-(Morpholin-4-ylsulfonyl)benzonitrile via LC-MS
Executive Summary In the development of sulfonamide-based pharmacophores, 2-(Morpholin-4-ylsulfonyl)benzonitrile (MW 252.29 Da) serves as a critical intermediate. While HPLC-UV is the industry standard for routine qualit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of sulfonamide-based pharmacophores, 2-(Morpholin-4-ylsulfonyl)benzonitrile (MW 252.29 Da) serves as a critical intermediate. While HPLC-UV is the industry standard for routine quality control, it frequently fails to detect non-chromophoric synthetic precursors (e.g., morpholine) or co-eluting isobaric impurities.
This guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior modality for validating the purity of this compound. Unlike UV detection, which relies on light absorption, LC-MS provides mass-selective detection, offering a self-validating system that confirms identity and purity simultaneously.
Structural Analysis & Challenge
To validate purity, one must understand the molecule's behavior and potential impurities.
Ionization Site: The morpholine nitrogen is the primary protonation site (
), making it highly amenable to Electrospray Ionization (ESI+) .
The Analytical Challenge:
Synthesis typically involves the reaction of 2-cyanobenzenesulfonyl chloride with morpholine.
Impurity A (Morpholine): Lacks a strong chromophore; invisible to UV at 254 nm.
Impurity B (Hydrolysis): The nitrile group can hydrolyze to a benzamide or benzoic acid derivative, which may co-elute with the parent peak in standard reverse-phase conditions.
Comparative Analysis: LC-MS vs. Alternatives
The following table objectively compares the three primary validation techniques.
Feature
LC-MS (Recommended)
HPLC-UV (PDA)
¹H-NMR
Primary Detection
Mass-to-Charge Ratio ()
UV Absorbance ()
Proton Environment
Specificity
High. Can resolve co-eluting peaks by mass.
Medium. Fails if impurities overlap and share UV spectra.
Verdict: While NMR confirms structure and HPLC-UV is cheap for routine checks, LC-MS is required for validation to ensure no "invisible" impurities are artificially inflating purity values.
Experimental Protocol (LC-MS)[3]
This protocol is designed for an Agilent 6400 Series or Thermo Q-Exactive, but is transferable to other platforms.
A. Chromatographic Conditions[3][4][5]
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization of morpholine).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.4 mL/min.
B. Mass Spectrometry Parameters (ESI+)[6][7]
Scan Mode: Full Scan (m/z 100–500) for purity; SIM (m/z 253.1) for quantitation.[3]
Capillary Voltage: 3500 V.
Gas Temperature: 300°C.
Target Ion:
.
C. Fragmentation Logic (MS/MS)
To confirm the peak is the target and not an isomer, use collision-induced dissociation (CID).
Precursor: m/z 253.1
Major Fragment 1: m/z 189.1 (Loss of
, characteristic of sulfonamides).
Major Fragment 2: m/z 88.1 (Morpholine ring fragment).
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating purity, ensuring that "hidden" impurities are flagged.
Caption: Logical workflow demonstrating how MS detection acts as a failsafe against UV-invisible impurities.
Validation Parameters (ICH Q2(R2) Compliance)
To formally validate this method, you must satisfy the ICH Q2(R2) guidelines.
Specificity (Forced Degradation)
Subject the sample to acid (0.1 N HCl), base (0.1 N NaOH), and oxidation (
).
Requirement: The LC-MS method must resolve the parent peak (m/z 253.1) from degradation products.
Check: Ensure peak purity using MS spectral extraction at the leading and tailing edges of the main peak.
Linearity & Range
Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
Acceptance:
.
Note: Sulfonamides can show saturation in ESI at high concentrations; ensure the highest standard is within the dynamic range.
Accuracy (Recovery)
Spike known amounts of the pure standard into a matrix (or solvent) at 80%, 100%, and 120%.
Acceptance: Mean recovery 98.0% – 102.0%.
Predicted Fragmentation Pathway[6][9]
Understanding the MS/MS spectrum is vital for confirming that the peak is indeed the target structure and not a regioisomer.
Caption: Predicted ESI+ fragmentation pathway for 2-(Morpholin-4-ylsulfonyl)benzonitrile.
References
ICH Secretariat. (2023). ICH Q2(R2) Validation of Analytical Procedures: Scientific Guideline. European Medicines Agency. [Link]
Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[4] [Link]
PubChem. (2025).[5] 2-(Morpholin-4-ylsulfonyl)benzonitrile Compound Summary. National Library of Medicine. [Link]
A Guide to the Solid State: Comparative Analysis of Benzonitrile Derivatives' Crystal Structures
In the realms of pharmaceutical development and materials science, the precise arrangement of molecules in a crystalline solid is paramount. This three-dimensional architecture, or crystal structure, dictates a substance...
Author: BenchChem Technical Support Team. Date: February 2026
In the realms of pharmaceutical development and materials science, the precise arrangement of molecules in a crystalline solid is paramount. This three-dimensional architecture, or crystal structure, dictates a substance's fundamental physicochemical properties, including solubility, stability, melting point, and bioavailability. For researchers working with benzonitrile derivatives—a versatile class of compounds with widespread applications—a deep understanding of their crystal packing is not merely academic; it is a critical component of rational design and development.
This guide provides a comparative analysis of the crystal structures of various benzonitrile derivatives. Moving beyond a simple catalog of structures, we will delve into the underlying principles that govern their formation, exploring the subtle interplay of intermolecular forces that direct molecular assembly. By examining experimental data and explaining the causality behind crystallographic trends, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to predict and control the solid-state properties of these important molecules.
The Decisive Role of Substituents in Crystal Packing
The benzonitrile core, a phenyl ring attached to a nitrile group, provides a foundational scaffold. However, it is the nature and position of substituents on the phenyl ring that introduce the nuanced variations in crystal packing. These functional groups, through their electronic and steric properties, orchestrate a symphony of non-covalent interactions that define the final crystalline form.
The electron-withdrawing nature of the nitrile group influences the electronic landscape of the entire molecule, affecting its ability to participate in various intermolecular interactions.[1][2] The introduction of additional substituents can either enhance or compete with these inherent properties, leading to a diverse array of crystal structures.
The Influence of Common Functional Groups
To illustrate the impact of substituents, let's consider a few key examples:
Hydroxybenzonitriles: The presence of a hydroxyl group introduces the capacity for strong hydrogen bonding. These interactions, where a hydrogen atom is shared between two electronegative atoms (in this case, oxygen and nitrogen), are highly directional and often dominate the crystal packing, leading to well-defined chains, sheets, or networks.[3][4] The position of the hydroxyl group (ortho, meta, or para) will significantly influence the geometry of these hydrogen-bonded motifs.
Halobenzonitriles: Halogen atoms (F, Cl, Br, I) introduce the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base, such as the nitrogen atom of the nitrile group.[5][6] The strength of this interaction increases down the group (I > Br > Cl > F), providing a tunable parameter for crystal engineering.[7] Studies on 4-halobenzonitriles have shown that molecules can form C—X⋯N≡C halogen-bonded chains, and the strength and directionality of these bonds influence the mechanical properties of the crystals.[5]
Aminobenzonitriles: Similar to hydroxyl groups, amino groups are strong hydrogen bond donors. They can form N—H···N or N—H···O hydrogen bonds, leading to robust supramolecular architectures.
Alkyl/Aryl Groups: Non-polar substituents, such as methyl or additional phenyl groups, primarily interact through weaker van der Waals forces and π-π stacking interactions.[8][9] These interactions, while less directional than hydrogen or halogen bonds, play a crucial role in achieving dense crystal packing.
The following diagram illustrates the primary intermolecular interactions that govern the crystal packing of substituted benzonitriles.
Caption: Dominant intermolecular interactions in substituted benzonitrile crystals.
A Deeper Dive: Hydrogen and Halogen Bonding
The directionality and strength of hydrogen and halogen bonds make them powerful tools in crystal engineering , the rational design of crystalline solids with desired properties.[10][11]
Hydrogen Bonding in Hydroxybenzonitriles
In hydroxybenzonitriles, the interplay between the hydroxyl and nitrile groups often leads to the formation of robust supramolecular synthons—structural units formed by intermolecular interactions. A common motif is the O—H···N hydrogen bond, which can lead to the formation of infinite chains or cyclic assemblies. The relative positions of the functional groups dictate the geometry of these synthons. For instance, in 4-hydroxybenzonitrile, linear chains are commonly observed, while in 2-hydroxybenzonitrile, intramolecular hydrogen bonds can also play a role, influencing the overall crystal packing.[12]
Halogen Bonding in Halobenzonitriles
Halogen bonding has emerged as a key interaction for constructing novel solid-state architectures.[6] In halobenzonitriles, the electron-withdrawing effect of the nitrile group enhances the electrophilic character of the halogen atom, promoting stronger halogen bonds. The C—X···N synthon is a reliable and directional interaction that has been extensively used to create one-dimensional chains and more complex networks.[5] The choice of halogen provides a means to fine-tune the strength of the interaction and, consequently, the physical properties of the resulting crystal. For example, the stronger C—I···N bond in 4-iodobenzonitrile results in a more brittle crystal compared to the more flexible crystals of 4-chlorobenzonitrile and 4-bromobenzonitrile.[5]
The Ubiquitous Nature of π-π Stacking
The aromatic rings of benzonitrile derivatives are electron-rich and readily participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the quadrupole moments of the aromatic rings, are crucial for the densification of the crystal structure.[13][14] While weaker and less directional than hydrogen or halogen bonds, π-π stacking significantly contributes to the overall lattice energy and stability of the crystal. The presence of substituents can influence the geometry of these interactions, leading to either face-to-face or offset stacking arrangements. The electron-withdrawing nitrile group can enhance π-stacking interactions by reducing electrostatic repulsion between the rings.[8]
Beyond the Single Component: Co-crystals and Polymorphism
The structural diversity of benzonitrile derivatives extends to multi-component systems and the existence of multiple crystalline forms for a single compound.
Co-crystals: Engineering Novel Properties
Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions.[15][16] This strategy is widely employed in the pharmaceutical industry to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability, without altering the chemical structure of the drug molecule itself.[11] Benzonitrile derivatives, with their ability to act as both hydrogen bond acceptors (via the nitrile nitrogen) and donors (if appropriately substituted), are excellent candidates for co-crystal formation. By selecting a suitable co-former molecule that can engage in complementary non-covalent interactions, it is possible to design novel crystalline materials with tailored properties.[17]
Polymorphism: The Challenge of Multiple Forms
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can exhibit significantly different physical properties. For drug development, identifying and characterizing all possible polymorphs is a critical step, as an unexpected transformation to a less soluble or less stable form can have profound consequences. The subtle balance of intermolecular forces in benzonitrile derivatives makes polymorphism a common phenomenon. Computational crystal structure prediction methods are increasingly being used to predict the possible polymorphs of a given molecule.[18][19]
Experimental and Computational Approaches to Crystal Structure Determination
A comprehensive understanding of the crystal structures of benzonitrile derivatives relies on a combination of experimental techniques and computational modeling.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[20][21] This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[22]
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the benzonitrile derivative, typically by slow evaporation of the solvent, slow cooling, or vapor diffusion. The choice of solvent is critical and can influence the resulting polymorph.
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[21]
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[20][23]
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[21] This map is used to build an initial model of the molecular structure, which is then refined against the experimental data to obtain the final, highly accurate crystal structure.
The following diagram outlines the workflow for single-crystal X-ray diffraction.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials.[24][25] Instead of a single crystal, a powdered sample containing a large number of randomly oriented crystallites is used.[26] PXRD is particularly useful for:
Phase Identification: The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline phase, allowing for the identification of known compounds by comparison to databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD).[27]
Polymorph Screening: PXRD is a primary tool for identifying and distinguishing between different polymorphs of a substance.
Purity Analysis: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffraction pattern.[25]
Computational Crystal Structure Prediction (CSP)
CSP methods aim to predict the crystal structures of a molecule based solely on its chemical diagram.[18][19] These computational techniques explore the potential energy landscape of the system to identify the most thermodynamically stable crystal packing arrangements.[28] CSP is a valuable tool for:
Polymorph Prediction: Predicting the likely polymorphs of a new compound before it is synthesized.[29][30]
Understanding Crystallization Behavior: Providing insights into the factors that favor the formation of a particular crystal structure.
Guiding Experimental Screening: Focusing experimental efforts on the most promising crystalline forms.
The Cambridge Structural Database (CSD): A Crystallographic Treasure Trove
The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule organic and metal-organic crystal structures.[31][32] This invaluable resource contains over a million experimentally determined crystal structures and is an essential tool for researchers in this field.[33][34] The CSD allows for systematic searches and statistical analyses of crystal packing motifs, intermolecular interactions, and conformational preferences, providing a wealth of data to inform the design and analysis of new benzonitrile derivatives.
Comparative Data of Benzonitrile Derivatives
The following table summarizes key crystallographic data for a selection of benzonitrile derivatives, illustrating the impact of substituents on their crystal structures. The data is hypothetical and for illustrative purposes.
Compound
Substituent
Key Intermolecular Interaction(s)
Space Group
Unit Cell Volume (ų)
Density (g/cm³)
Benzonitrile
None
π-π stacking, C-H···N
P2₁/c
580.4
1.18
4-Hydroxybenzonitrile
4-OH
O-H···N hydrogen bonding, π-π stacking
P2₁/n
625.8
1.28
4-Chlorobenzonitrile
4-Cl
C-Cl···N halogen bonding, C-H···N
P2₁/c
680.2
1.35
4-Aminobenzonitrile
4-NH₂
N-H···N hydrogen bonding
Pna2₁
650.1
1.21
2,6-Dimethylbenzonitrile
2,6-di-CH₃
van der Waals, C-H···π
P-1
710.5
1.15
Conclusion
The crystal structure of a benzonitrile derivative is a finely tuned outcome of a complex interplay of intermolecular forces, dictated by the nature and position of its substituents. A thorough understanding of these interactions, from strong hydrogen and halogen bonds to weaker but cumulative π-π stacking and van der Waals forces, is essential for the rational design of materials with specific properties. The combination of high-resolution experimental techniques like SC-XRD and PXRD with the predictive power of computational methods provides a powerful toolkit for navigating the solid-state landscape of these versatile compounds. As the fields of pharmaceutical sciences and materials engineering continue to advance, the ability to predict and control the crystal structures of benzonitrile derivatives will remain a cornerstone of innovation.
References
Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. Chemical Reviews.
Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm.
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Cambridge Structural Database (CSD).
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Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PMC.
Bending properties in the 4-halobenzonitrile crystals and C–halogenNC halogen bonds. IUCr.
Crystal structure prediction. Wikipedia.
Cambridge Structural Database.
Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients.
The Largest Curated Crystal Structure D
Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. PubMed.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Rigaku.
Single crystal X-ray diffraction. Crystallography Class Notes - Fiveable.
Enhancing crystal structure prediction by combining computational and experimental d
SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADI
Rapid prediction of molecular crystal structures using simple topological and physical descriptors. PMC.
Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields.
Part of the crystal structure with weak C—H⋯O and C—H⋯N hydrogen bonds shown as dashed lines.
Introduction to X-ray Powder Diffraction Analysis. Poly Crystallography.
Powder X-Ray Diffraction (1 out of 2). YouTube.
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz
Benzonitrile. PubChem.
Experimental setup for high-pressure single crystal diffraction at...
Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. Journal of the Chinese Chemical Society.
Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. ACS Omega.
The two distinct types of offset π-stacking interactions of the...
Powder X-ray Diffraction. Chemistry LibreTexts.
Part of the crystal structure with hydrogen bonds shown as dotted lines.
The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. Semantic Scholar.
Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE. Vedantu.
A view of the weak π–π stacking interactions in (I).
Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz
Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed.
Analysis of Hydrogen Bonds in Crystals. MDPI.
(PDF) Hydrogen Bonding in Molecular Crystals.
Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. PMC.
Problem 31 Explain why cyanobenzene (benzon... [FREE SOLUTION]. Vaia.
Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. MDPI.
Halogen bonding in the 1,3-F4DIB-containing cocrystals. Intermolecular...
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC.
A Senior Application Scientist's Guide to Reverse-Phase Chromatography of 2-(Morpholin-4-ylsulfonyl)benzonitrile: A Predictive & Methodological Comparison
This guide provides a comprehensive analysis of the expected retention behavior of 2-(Morpholin-4-ylsulfonyl)benzonitrile in reverse-phase chromatography (RPC). Rather than presenting a single, rigid protocol, we will ex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the expected retention behavior of 2-(Morpholin-4-ylsulfonyl)benzonitrile in reverse-phase chromatography (RPC). Rather than presenting a single, rigid protocol, we will explore the physicochemical properties of the molecule to predict its behavior under various chromatographic conditions. This comparative approach, grounded in first principles, equips researchers with the necessary expertise to develop robust, optimized, and self-validating analytical methods for this compound and its structural analogs.
Understanding the Analyte: Physicochemical Drivers of Retention
The chromatographic behavior of a molecule is intrinsically linked to its structure. 2-(Morpholin-4-ylsulfonyl)benzonitrile is a moderately polar molecule composed of three key functional groups, each contributing uniquely to its interaction with the stationary and mobile phases in RPC.
Benzonitrile Group: The aromatic ring and the nitrile moiety provide a degree of hydrophobicity and π-π interaction potential. This is the primary driver for retention on a non-polar stationary phase like C18.[1]
Sulfonyl Group: This is a highly polar, electron-withdrawing group that increases the molecule's overall polarity, thereby tending to decrease retention time.
Morpholine Group: This heterocyclic amine is a polar and, critically, a basic functional group.[2] Its state of ionization is dependent on the mobile phase pH. At a pH below its pKa, the morpholine ring will be protonated, making it significantly more polar and hydrophilic, which drastically reduces retention.[3][4] Conversely, at a pH above its pKa, it will be in its neutral, less polar form, leading to stronger interaction with the stationary phase and longer retention.
This pH-dependent behavior of the morpholine moiety is the most critical parameter to control for achieving reproducible and tunable retention.
Elemental analysis standards for 2-(Morpholin-4-ylsulfonyl)benzonitrile
An In-Depth Comparative Guide to Elemental Analysis Standards for 2-(Morpholin-4-ylsulfonyl)benzonitrile Executive Summary This guide provides a comprehensive comparison of elemental analysis standards and methodologies...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to Elemental Analysis Standards for 2-(Morpholin-4-ylsulfonyl)benzonitrile
Executive Summary
This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to 2-(Morpholin-4-ylsulfonyl)benzonitrile, a compound of interest in contemporary drug development. We delve into the foundational technique for purity and compositional analysis—Combustion (CHNS) Analysis—and contrast it with powerful methods for trace impurity detection, namely Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF). This document is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols but the underlying scientific rationale for selecting the appropriate analytical strategy. We emphasize the integration of method validation and system suitability to ensure data integrity, aligning with stringent pharmaceutical regulatory standards.
2-(Morpholin-4-ylsulfonyl)benzonitrile is an organic compound with the molecular formula C₁₁H₁₂N₂O₃S and a molecular weight of 252.29 g/mol .[1][2] Its structure, featuring a sulfonamide linkage, a morpholine ring, and a benzonitrile group, makes it a relevant scaffold in medicinal chemistry. Accurate determination of its elemental composition is a critical first step in establishing the identity, purity, and quality of any synthesized batch, a non-negotiable requirement in pharmaceutical development.[3]
Theoretical Elemental Composition:
The expected elemental composition, calculated from its molecular formula, serves as the benchmark against which all experimental results are measured.
Element
Symbol
Atomic Mass
Count
Total Mass
Weight % (Theoretical)
Carbon
C
12.011
11
132.121
52.37%
Hydrogen
H
1.008
12
12.096
4.80%
Nitrogen
N
14.007
2
28.014
11.11%
Oxygen
O
15.999
3
47.997
19.03%
Sulfur
S
32.06
1
32.06
12.71%
Total
252.288
100.00%
The Gold Standard for Purity Assessment: Combustion (CHNS) Analysis
For determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound like 2-(Morpholin-4-ylsulfonyl)benzonitrile, combustion analysis is the definitive method.[4][5] It is a destructive technique that provides a fundamental assessment of a compound's empirical formula and purity.[6]
Principle of Causality:
The technique's reliability stems from a straightforward principle: a sample is combusted at high temperatures (e.g., ~1150 °C) in an oxygen-rich environment, ensuring its complete conversion into simple gaseous products (CO₂, H₂O, N₂, and SO₂).[7][8] These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD). The detector's response is directly proportional to the concentration of each gas, allowing for a precise calculation of the elemental percentages in the original sample.[3]
Workflow for Combustion (CHNS) Analysis
Caption: Workflow for CHNS elemental analysis by combustion.
Experimental Protocol: CHNS Analysis
System Preparation & Calibration:
Ensure the combustion and reduction furnaces have reached their setpoint temperatures.
Perform leak checks on the gas lines (Helium carrier gas, Oxygen combustion gas).
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). Analyze the standard until results are consistently within ±0.3% of the known values.
Sample Preparation:
Accurately weigh 1-3 mg of the dried 2-(Morpholin-4-ylsulfonyl)benzonitrile sample into a clean tin capsule using a microbalance.
Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.
Analysis:
Initiate the analysis sequence. The autosampler drops the sample into the combustion furnace.
The resulting gases (CO₂, H₂O, NOx, SO₂) are swept by the helium carrier gas through the reduction furnace, where NOx is converted to N₂.
The gas mixture (N₂, CO₂, H₂O, SO₂) is separated on a chromatographic column.
The separated gases are quantified by the Thermal Conductivity Detector (TCD).
Data Evaluation:
The instrument software integrates the detector signal for each gas and calculates the percentage of C, H, N, and S.
Acceptance Criterion: For a pure compound, the experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values.[9] This standard is widely accepted by scientific journals and regulatory bodies as evidence of purity.
Alternative & Complementary Techniques for Holistic Characterization
While combustion analysis confirms bulk elemental composition, it cannot detect trace-level inorganic impurities. In the pharmaceutical industry, controlling elemental impurities is mandated by guidelines like the International Council for Harmonisation (ICH) Q3D.[10][11] Therefore, complementary techniques are essential.
A. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is the premier technique for quantifying trace and ultra-trace elemental impurities.[12] Its exceptional sensitivity makes it indispensable for meeting the stringent limits set by regulatory bodies for toxic elements (e.g., As, Cd, Hg, Pb) and residual metal catalysts (e.g., Pd, Pt, Ru).[13][14]
Principle of Causality:
The power of ICP-MS lies in its ability to efficiently ionize nearly all elements of the periodic table and then separate them based on their mass-to-charge ratio. A liquid sample is nebulized into an aerosol and introduced into an argon plasma torch, which reaches temperatures of up to 10,000 K.[12] This extreme heat desolvates, atomizes, and ionizes the elements. The resulting ions are then guided into a mass spectrometer, which separates them and allows for their highly sensitive detection.
Challenges with Organic Matrices:
Direct analysis of organic compounds like 2-(Morpholin-4-ylsulfonyl)benzonitrile is challenging due to potential carbon deposition on the instrument cones and polyatomic interferences in the mass spectrum.[15][16] Therefore, a robust sample preparation step to destroy the organic matrix is critical.
Experimental Protocol: Sample Preparation and ICP-MS Analysis
Sample Digestion (Microwave-Assisted):
Accurately weigh approximately 100-200 mg of the compound into a clean microwave digestion vessel.
Add a mixture of high-purity acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid, 1 mL Hydrogen Peroxide). The acid mixture effectively oxidizes the organic matrix.
Seal the vessel and place it in a microwave digestion system.
Run a pre-programmed digestion method that gradually ramps the temperature and pressure to ensure complete decomposition of the organic material.[17]
After cooling, carefully open the vessel and dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water.
Instrument Calibration and Analysis:
Calibrate the ICP-MS instrument using multi-element standards that cover the range of expected impurity concentrations.
Analyze the prepared sample solution. The instrument will measure the ion counts for each mass-to-charge ratio, corresponding to the elements of interest.
Quantification is performed against the calibration curve to determine the concentration of each elemental impurity in the original solid sample.
B. X-Ray Fluorescence (XRF) Spectroscopy
XRF is a powerful non-destructive technique that serves as an excellent screening tool for elemental analysis.[13][18] It is particularly advantageous for rapid quality control of raw materials, intermediates, and final products without complex sample preparation.[10][19]
Principle of Causality:
The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from atoms. Electrons from outer shells then drop to fill these vacancies, emitting secondary "fluorescent" X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for qualitative and quantitative analysis.[13]
Application for 2-(Morpholin-4-ylsulfonyl)benzonitrile:
XRF can be used to rapidly screen incoming batches for the presence of unexpected inorganic elements or to verify the absence of residual metal catalysts above a certain threshold. While generally less sensitive than ICP-MS, its speed and non-destructive nature make it a highly efficient tool for process monitoring.[19]
Comparative Analysis of Techniques
The choice of analytical technique is dictated by the specific question being asked—be it confirmation of bulk composition, quantification of trace contaminants, or rapid screening.
Ensuring Trustworthiness: The Self-Validating Analytical System
Generating reliable data requires more than just running a sample. Every protocol must be a self-validating system built on a foundation of calibration, verification, and suitability checks. This approach ensures that the instrument is performing correctly at the time of analysis and that the method is appropriate for the sample matrix.
Logic of a Self-Validating System
Caption: Logic flow for a self-validating analytical system.
Method validation for elemental analysis in a pharmaceutical context should follow ICH Q2(R1) guidelines, demonstrating that the analytical procedure is suitable for its intended purpose.[22] This involves rigorously testing parameters like accuracy, precision, repeatability, linearity, and limits of detection (LOD) and quantification (LOQ).[22]
Conclusion and Recommendations
For the comprehensive elemental characterization of 2-(Morpholin-4-ylsulfonyl)benzonitrile, a multi-faceted approach is required. No single technique can provide all the necessary information.
For Purity and Identity Confirmation:Combustion (CHNS) analysis is the mandatory, gold-standard technique. The results provide direct evidence of the empirical formula and are a primary indicator of sample purity, with an expected accuracy of within ±0.4% of theoretical values.
For Regulatory Compliance (Impurity Control):ICP-MS is the required method for quantifying trace elemental impurities to comply with ICH Q3D and USP <232>/<233> guidelines. Its high sensitivity ensures that patient safety limits are met.
For Process Monitoring and Rapid QC:XRF offers a significant strategic advantage as a rapid, non-destructive screening tool. It is ideal for incoming raw material inspection and for at-line or in-process checks where speed is critical.[19]
By strategically employing this combination of techniques, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of 2-(Morpholin-4-ylsulfonyl)benzonitrile, building a robust and trustworthy data package for their active pharmaceutical ingredient.
References
News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [Link]
Agilent Technologies. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
Malvern Panalytical. (2024, August 15). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. [Link]
American Pharmaceutical Review. (2012, November 9). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. [Link]
EST Analytical. Total Nitrogen/Sulfur Combustion Analyzer. [Link]
Elementar. Sulfur and nitrogen analyzer trace SN cube. [Link]
Malvern Panalytical. (2024, October 15). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. [Link]
Lucideon. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. [Link]
Materials Characterization Services. (2023, December 29). LECO - Combustion Analysis (H, C, N, O, S). [Link]
Gulf Coast Conference. Total Sulfur and Nitrogen Analysis Using a Multi-Layer Combustion Tube. [Link]
TECOTEC Group. X-ray fluorescence spectroscopy method in Pharmaceuticals. [Link]
Patsnap. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. [Link]
Velp. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
Mérieux NutriSciences. Elemental Impurities Determination for Pharmaceuticals. [Link]
Spectroscopy Online. (2026, February 10). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
JAAS. (2021, March 15). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. [Link]
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
Agilent Technologies. What is ICP-MS? Principles & Technique. [Link]
PMC. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]
PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]
Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]
Comparative Spectroscopic Profiling: Morpholine-Substituted Benzonitriles vs. Dialkylamino Analogs
Executive Summary Morpholine-substituted benzonitriles represent a critical functional class in medicinal chemistry and fluorescence sensing. While structurally similar to the widely studied 4-(dimethylamino)benzonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Morpholine-substituted benzonitriles represent a critical functional class in medicinal chemistry and fluorescence sensing. While structurally similar to the widely studied 4-(dimethylamino)benzonitrile (DMABN), the incorporation of the morpholine ring introduces a unique "thermodynamic compromise." The morpholine oxygen atom improves aqueous solubility and metabolic stability—crucial for bio-applications—but simultaneously acts as an inductive electron-withdrawing group (EWG) relative to the nitrogen donor.
This guide objectively compares 4-(morpholin-4-yl)benzonitrile (MBN) against its primary alternatives: 4-(piperidin-1-yl)benzonitrile (PBN) and DMABN . We focus on the trade-offs between solubility, quantum yield (
), and the propensity for Twisted Intramolecular Charge Transfer (TICT).
Structural & Electronic Rationale
The selection of a morpholine substituent over piperidine or diethylamine is rarely arbitrary. It is a calculated decision to modulate the Donor-Acceptor (D-A) strength.
The Oxygen Effect (-I Inductive): In PBN, the piperidine ring is a strong electron donor. In MBN, the oxygen atom at the 4-position of the saturated ring exerts a negative inductive effect (-I). This pulls electron density away from the nitrogen lone pair, slightly decoupling it from the benzonitrile
-system.
Consequence: MBN typically exhibits a hypsochromic (blue) shift in absorption and emission maxima compared to PBN, along with modulated TICT kinetics.
Comparative Electronic Architecture
Figure 1: Donor-Acceptor architecture. The morpholine donor (green) offers a hydrophilic alternative with modulated donor strength compared to the hydrophobic piperidine.
Spectroscopic Performance Comparison
The following data consolidates experimental trends observed in polar aprotic solvents (e.g., Acetonitrile) and nonpolar solvents (e.g., Cyclohexane).
Key Insight: MBN exhibits "Dual Fluorescence" in polar solvents.[1] The short-wavelength band corresponds to the Locally Excited (LE) state, while the long-wavelength band arises from the Charge Transfer (CT) state. The ratio of intensities (
) is a sensitive probe for micro-environmental polarity.
Mechanistic Insight: The TICT State
Understanding the Twisted Intramolecular Charge Transfer (TICT) is essential for interpreting MBN spectra. Upon excitation, the morpholine ring twists relative to the benzonitrile plane.
Planar State (LE): The molecule is planar; conjugation is maximized.
Twisted State (CT): The donor twists 90°; orbitals decouple, and a full electron transfer occurs from Morpholine
Benzonitrile.
Solvent Stabilization: Polar solvents stabilize the highly dipolar CT state, lowering its energy and causing the red-shifted emission.
Figure 2: Excitation dynamics showing the bifurcation between LE and TICT states. In MBN, the TICT state is stabilized by polar solvents, leading to dual fluorescence.
Experimental Protocols
A. Synthesis: Nucleophilic Aromatic Substitution (SnAr)
Rationale:[2][3][4] The 4-fluorobenzonitrile substrate is activated for SnAr due to the electron-withdrawing nitrile group. This method is superior to palladium-catalyzed coupling for this specific scaffold due to lower cost and absence of metal contamination.
Solvent: DMSO or DMF (Polar aprotic promotes the transition state).
Condition: Heat to 80–100°C for 4–6 hours under
.
Workup: Pour into ice water. The product (MBN) typically precipitates as a white/off-white solid. Filter and wash with water to remove excess morpholine and salts.
Purification: Recrystallization from Ethanol/Water (avoid column chromatography if possible to minimize waste).
B. Characterization: Solvatochromic Lippert-Mataga Plot
Rationale: To validate the intramolecular charge transfer nature of the transition, one must prove the dependence of the Stokes shift on solvent polarity (orientation polarizability).
Protocol:
Preparation: Prepare
M solutions of MBN in 5 solvents of varying polarity: Cyclohexane, Toluene, THF, Dichloromethane, and Acetonitrile.
Acquisition: Record UV-Vis absorption (
) and Fluorescence emission () maxima (in wavenumbers, ).
Calculation: Calculate Stokes Shift
.
Plotting: Plot
(y-axis) vs. the Orientation Polarizability (x-axis).
Where
is the dielectric constant and is the refractive index.[5]
Interpretation: A linear slope indicates a general solvent effect (dipole-dipole interaction), confirming the CT character. A deviation from linearity in protic solvents (methanol/water) indicates specific H-bonding interactions with the morpholine oxygen or nitrile nitrogen.
References
Rotkiewicz, K., Grellmann, K. H., & Grabowski, Z. R. (1973). "Reinterpretation of the anomalous fluorescence of p-N,N-dimethylaminobenzonitrile." Chemical Physics Letters.
Saha, S., et al. (2000). "Excited state intramolecular charge transfer reaction of 4-(morpholenyl) benzonitrile in solution." Proceedings of the Indian Academy of Sciences - Chemical Sciences.
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews.
Cui, G., et al. (2025).[2] "Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents."[6] Chemical Society Reviews.[6]
BenchChem. (2025). "Benchmarking the Quantum Yield of 3-Morpholinobenzanthrone." (Comparative methodology for morpholine dyes).
Technical Guide: Safe Disposal & Management of 2-(Morpholin-4-ylsulfonyl)benzonitrile
[1] Executive Summary & Chemical Profile This guide defines the standard operating procedure (SOP) for the disposal of 2-(Morpholin-4-ylsulfonyl)benzonitrile . While this specific derivative is often used as a reagent in...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the disposal of 2-(Morpholin-4-ylsulfonyl)benzonitrile . While this specific derivative is often used as a reagent in medicinal chemistry (specifically in sulfonyl-based pharmacophores), its dual-functional nature—containing both a nitrile (cyano) group and a sulfonyl-morpholine moiety—dictates a strict segregation protocol to prevent the accidental generation of hydrogen cyanide (HCN) gas or environmental release of persistent sulfonamides.[1]
Chemical Identity Table
Parameter
Detail
Chemical Name
2-(Morpholin-4-ylsulfonyl)benzonitrile
CAS Number
612045-76-8
Molecular Formula
C₁₁H₁₂N₂O₃S
Molecular Weight
252.29 g/mol
Key Functional Groups
Aromatic Nitrile (-CN), Sulfonamide (-SO₂N-)
Physical State
Solid (typically off-white powder)
Primary Hazard Class
Irritant / Toxic (Target Organ: Respiratory, CNS)
Hazard Mechanism & Causality
To ensure safety, researchers must understand why specific disposal routes are chosen. The disposal strategy is governed by the reactivity of the functional groups.[1]
A. The Nitrile Risk (Acid Incompatibility)
Although aromatic nitriles are generally more stable than aliphatic nitriles, the precautionary principle dictates that they be treated as potential sources of cyanide.
Mechanism: In the presence of strong acids (pH < 2) and moisture, nitriles can hydrolyze. While complete hydrolysis to carboxylic acid is slow, the intermediate steps or metabolic breakdown can release cyanide ions (
Operational Rule: Never dispose of this compound in "Acidic Waste" streams. Accidental mixing with acid waste containers is a critical failure point.[1]
B. The Sulfonyl-Morpholine Moiety (Incineration Requirement)
The morpholine ring attached via a sulfonyl group creates a stable sulfonamide-like structure.[1]
Mechanism: These bonds are thermally stable and resistant to biodegradation.[1]
Operational Rule: Simple wastewater dilution is prohibited. The sulfur content requires high-temperature incineration with flue-gas scrubbing to capture Sulfur Oxides (
Phase 1: Pre-Disposal Segregation (The "Golden Rule")
Before the waste leaves the hood, it must be categorized correctly.
Check pH Compatibility: Ensure the waste matrix is Neutral (pH 7) or slightly Basic (pH 8-10) .[1]
Isolate from Oxidizers: Morpholine derivatives can form carcinogenic nitrosamines if mixed with strong nitrosating agents (e.g., nitrites).[1] Keep separate from oxidizing waste streams.[1][2]
Phase 2: Waste Containerization
Select the appropriate waste stream based on the physical state of the waste.[1]
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Bagging: Double-bag contaminated gloves, weigh boats, and paper towels in a clear, chemically resistant bag before placing them in the solid waste drum.
Scrubbing: Alkaline scrubbing is required to neutralize acid gases (
, , ) generated during combustion.
Emergency Response (Spill Management)
In the event of a spill, immediate action prevents exposure.
Scenario
Response Protocol
Dry Spill (Powder)
1. Evacuate immediate area.2. Don PPE (Nitrile gloves, N95/P100 respirator, goggles).3. Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen.4.[1] Scoop into a disposable container.
Wet Spill (Solution)
1. Absorb with vermiculite or commercial "Organic Solvent" spill pads.2.[1] Do NOT use acid-neutralizing absorbents (risk of HCN generation).3.[1] Place spent absorbents in a sealed bag labeled "Hazardous Waste - Debris."
Skin Contact
Wash immediately with soap and water for 15 minutes.[1] Do not use organic solvents (enhances absorption).[1]
Visualized Workflow (Decision Tree)
The following diagram illustrates the logical flow for segregating this specific compound to ensure safety and compliance.
Caption: Operational decision tree for segregating 2-(Morpholin-4-ylsulfonyl)benzonitrile waste streams to prevent acid-nitrile incompatibility.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11226021 (2-(Morpholin-4-ylsulfonyl)benzonitrile).[1] Retrieved from PubChem.[1]
[Link][1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[1]
[Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8, Management of Waste.
[Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910 Subpart Z).[1]
[Link][1]
A Senior Application Scientist's Guide to the Safe Handling of 2-(Morpholin-4-ylsulfonyl)benzonitrile
As researchers and developers at the forefront of science, our work with novel chemical entities demands a synthesis of innovation and uncompromising safety. This guide provides an in-depth operational plan for handling...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers at the forefront of science, our work with novel chemical entities demands a synthesis of innovation and uncompromising safety. This guide provides an in-depth operational plan for handling 2-(Morpholin-4-ylsulfonyl)benzonitrile (CAS No. 612045-76-8), a compound of interest in various research applications. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel, the integrity of our research, and environmental compliance.
While a specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available, analysis of structurally related benzonitrile and sulfonyl compounds allows for a robust hazard assessment. The primary risks associated with this class of chemicals include acute toxicity if swallowed, in contact with skin, or inhaled.[1][2] This guide is therefore predicated on the principle of treating the compound as hazardous and implementing controls to mitigate these potential exposure routes.
Hazard Assessment and Risk Mitigation
Before any handling begins, a thorough risk assessment is mandatory. This process is not merely a formality but the foundational pillar of laboratory safety.[3][4] The primary hazards associated with 2-(Morpholin-4-ylsulfonyl)benzonitrile are inferred from analogous structures:
Acute Toxicity (Oral, Dermal, Inhalation): Benzonitrile derivatives are frequently classified as harmful or toxic.[1][2][5] Ingestion, skin contact, or inhalation of dust or aerosols could lead to adverse health effects.
Skin & Eye Irritation: Direct contact may cause skin and serious eye irritation.
Respiratory Irritation: Inhalation may cause respiratory irritation.
Our primary mitigation strategy involves a hierarchy of controls: engineering controls (fume hoods), administrative controls (protocols and training), and finally, Personal Protective Equipment (PPE).[4][6]
PPE is the final barrier between the researcher and the chemical hazard. Its selection and use must be deliberate and informed by the risk assessment. Per Occupational Safety and Health Administration (OSHA) standards, employers must provide and ensure the use of appropriate PPE.[3][4][7]
Hand Protection: Wear nitrile gloves at all times. Nitrile provides good resistance to a broad range of chemicals. For prolonged handling or when working with larger quantities, consider double-gloving. Always inspect gloves for tears or pinholes before use.[8][9]
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] However, when there is any risk of splash, chemical safety goggles are mandatory. If handling larger quantities where splashing is a significant risk, a face shield should be worn in addition to safety goggles.[6]
Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to protect skin and personal clothing from potential spills.[7][9]
Footwear: Fully enclosed, non-perforated shoes must be worn in the laboratory at all times.[8]
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure to hazardous vapors or dust.[9][10] If engineering controls are insufficient, a NIOSH-approved respirator may be required, based on a formal exposure assessment.
Operational Protocol: A Step-by-Step Workflow
This protocol outlines the essential steps for safely handling 2-(Morpholin-4-ylsulfonyl)benzonitrile from receipt to disposal. The causality is clear: every step is designed to minimize exposure and prevent contamination.
Verify Fume Hood Certification: Before starting, confirm the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
Assemble Materials: Gather all necessary equipment (glassware, spatulas, weigh paper, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.
Prepare for Spills: Ensure a chemical spill kit appropriate for solid reagents is immediately accessible.
Don PPE: Put on all required PPE (lab coat, gloves, eye protection) before approaching the fume hood to begin work.
Weighing: Tare a clean, tared weigh boat or paper on the analytical balance. Carefully dispense the desired amount of 2-(Morpholin-4-ylsulfonyl)benzonitrile using a clean spatula. Avoid creating dust. If dust is generated, allow it to settle within the closed balance chamber before proceeding.
Dissolution: If preparing a solution, add the weighed solid to the solvent vessel slowly. Use a funnel for narrow-mouthed vessels to prevent spills.[9] Add the solvent to the solid, not the other way around, to minimize splashing.
Container Sealing: Securely cap or seal all containers holding the compound or its solutions immediately after use.[11]
Labeling: All vessels containing the compound must be clearly labeled with the full chemical name, concentration, and appropriate hazard warnings.[11]
Surface Decontamination: After handling is complete, wipe down the interior surfaces of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by water.
PPE Removal: Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact. Remove your lab coat and eye protection before leaving the laboratory.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[8]
A visual representation of the procedural flow ensures clarity and reinforces the sequence of safe operations.
Caption: Workflow for handling 2-(Morpholin-4-ylsulfonyl)benzonitrile.
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling 2-(Morpholin-4-ylsulfonyl)benzonitrile must be treated as hazardous waste. This aligns with the Resource Conservation and Recovery Act (RCRA) framework, ensuring "cradle-to-grave" management.
Waste Segregation: Do not mix this waste with other waste streams.[12] Use a dedicated, clearly labeled hazardous waste container.
Solid Waste:
Contaminated consumables (e.g., gloves, weigh paper, paper towels) must be placed in a sealed, labeled plastic bag and then into the solid hazardous waste container.
Liquid Waste:
Unused solutions must be collected in a compatible, sealed, and clearly labeled hazardous waste container. The label must include the chemical name, concentration, and the words "Hazardous Waste."
Disposal of this compound down the sink is strictly prohibited.[13][14]
Container Management:
Keep waste containers closed except when actively adding waste.[15]
Store waste containers in a designated satellite accumulation area within the laboratory.
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container. Do not allow waste to accumulate beyond regulated limits.[13]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, contain the spill with an absorbent material from a chemical spill kit. Wear appropriate PPE, including respiratory protection if necessary. Sweep up solid material carefully to avoid creating dust. Place all contaminated materials into a sealed, labeled hazardous waste container. For large spills, evacuate the lab and contact EHS immediately.
By adhering to these protocols, you contribute to a culture of safety that is proactive, responsible, and integral to the pursuit of scientific excellence.
References
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (PMC). [Link]